molecular formula C18H17NO3 B1330176 Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate CAS No. 27737-55-9

Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate

Cat. No.: B1330176
CAS No.: 27737-55-9
M. Wt: 295.3 g/mol
InChI Key: HIQPISGKBJHKIN-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-phenylmethoxy-1H-indole-2-carboxylate
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InChI

InChI=1S/C18H17NO3/c1-2-21-18(20)16-11-14-15(19-16)9-6-10-17(14)22-12-13-7-4-3-5-8-13/h3-11,19H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQPISGKBJHKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182086
Record name Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate
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Molecular Weight

295.3 g/mol
Source PubChem
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CAS No.

27737-55-9
Record name Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate
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Record name Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate
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Record name Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate
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Record name Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate
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Foundational & Exploratory

Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a substituted indole derivative of interest in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Core Physicochemical Data

This compound is a white to light brown crystalline solid.[1][2] Its chemical structure consists of an indole scaffold with a benzyloxy group at the 4-position and an ethyl carboxylate group at the 2-position.

Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueData TypeSource
IUPAC Name ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate-[3]
CAS Number 27737-55-9-[1][2]
Molecular Formula C₁₈H₁₇NO₃-[1][2][3]
Molecular Weight 295.33 g/mol Experimental[1][2]
Physical State SolidExperimental[1]
Appearance White solid / yellow to light brown crystalline powderExperimental[1][2]
Melting Point 169 to 172 °CExperimental[1][2]
Boiling Point 481.4 ± 30.0 °C at 760 TorrPredicted[1][2]
Density 1.225 ± 0.06 g/cm³Predicted[1][2]
Solubility Slightly soluble in water; Soluble in acetoneExperimental[2]
pKa 14.89 ± 0.30Predicted*[4]
logP (Octanol/Water) 3.442Calculated**[5]

*Note: The predicted pKa value is for the related compound ethyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate and should be considered an estimate.[4] **Note: The calculated logP value is for the isomeric compound Ethyl 5-benzyloxyindole-2-carboxylate and serves as an approximation due to structural similarity.[5]

Experimental Protocols

1. Synthesis and Purification

The synthesis of substituted indole-2-carboxylates often involves multi-step reactions. A general approach may include the protection of functional groups, cyclization to form the indole ring, and subsequent functionalization.

  • Reaction Setup: A typical synthesis could start from a substituted aniline derivative. The reaction is carried out in a suitable solvent (e.g., dry DMF, THF) under an inert atmosphere (e.g., nitrogen).[6] Reagents are added in a controlled manner, often at specific temperatures (e.g., cooled in an ice bath or heated to reflux).[6][7]

  • Work-up: Upon completion, the reaction mixture is typically quenched, for example, by pouring it into ice water.[6] The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with aqueous solutions (e.g., 5% NaHCO₃, brine) to remove impurities, dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.[6][7]

  • Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) or by flash chromatography on a silica gel column.[1][6]

2. Melting Point Determination

The melting point is a critical indicator of purity.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: A small amount of the dried, crystalline solid is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is raised at a controlled rate. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[8][9] For this compound, the reported melting point is in the range of 169-172 °C.[1][2]

3. Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound.

  • Method: A reverse-phase (RP) HPLC method can be employed.[10]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[10]

  • Detection: The compound is detected using a UV detector at a wavelength where the chromophore absorbs significantly.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of an indole derivative like this compound.

Synthesis_Workflow cluster_analysis Start Starting Materials (e.g., Substituted Aniline) Reaction Chemical Synthesis (e.g., Cyclization) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purification Purification Crude->Purification Recrystallization or Chromatography Pure Pure Compound Purification->Pure Analysis Physicochemical Characterization Pure->Analysis Final Characterized Product Analysis->Final MP Melting Point Analysis->MP NMR NMR Spectroscopy Analysis->NMR MS Mass Spectrometry Analysis->MS HPLC HPLC Purity Analysis->HPLC

Caption: Generalized workflow for synthesis and characterization.

References

Navigating the Solubility Landscape of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 4-(benzyloxy)-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its known qualitative solubility, physicochemical properties, and comparative data from structurally related indole derivatives. Furthermore, it outlines a detailed experimental protocol for determining solubility, providing a framework for researchers to generate precise data.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₁₈H₁₇NO₃N/A
Molecular Weight 295.33 g/mol N/A
Appearance White solid[1]
Melting Point 170-172 °C[1]
Boiling Point (Predicted) 481.4 ± 30.0 °C at 760 Torr[1]
Density (Predicted) 1.225 ± 0.06 g/cm³[1]

Qualitative Solubility Profile

Qualitative data from chemical suppliers indicates the general solubility behavior of this compound.

SolventSolubility
AcetoneSoluble
WaterSlightly soluble

This information is based on supplier data and provides a general indication of solubility.

Comparative Solubility Data: Indole-2-carboxylic Acid

To provide a quantitative context, the following table summarizes the solubility of indole-2-carboxylic acid, a structurally similar compound, in various organic solvents at different temperatures. This data can serve as a useful reference for estimating the solubility behavior of this compound, keeping in mind the structural differences (the ethyl ester and benzyloxy group) will influence solubility.

SolventTemperature (K)Molar Solubility (x10³)
Methanol278.1511.85
323.1549.63
Ethanol278.159.33
323.1538.92
1-Propanol278.157.52
323.1531.41
Isopropyl Alcohol278.155.81
323.1524.27
1-Butanol278.156.24
323.1526.06
Ethyl Acetate278.154.76
323.1519.88
1,4-Dioxane278.1513.21
323.1555.17
Dichloromethane278.150.98
323.154.09
Toluene278.150.35
323.151.46
Water278.150.12
323.150.50

Data sourced from Cheméo for Indole-2-carboxylic acid (CAS 1477-50-5) and is intended for comparative purposes only.[2]

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric or "shake-flask" method. This approach is a reliable and straightforward technique for obtaining quantitative solubility data.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum oven

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatic shaker set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Periodically check to ensure undissolved solid remains.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette.

    • Immediately filter the solution through a syringe filter, also pre-heated to the experimental temperature, into a pre-weighed evaporation vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Quantification:

    • Record the exact weight of the filtered solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

    • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solute. Repeat the drying and weighing process until a constant weight is achieved.

3. Calculation of Solubility:

  • Mass of dissolved solid (m_solute): (Weight of vial with dried solid) - (Weight of empty vial)

  • Mass of solvent (m_solvent): (Weight of vial with solution) - (Weight of vial with dried solid)

  • Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the expected relationship between solvent polarity and the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis start Excess Solute + Solvent equilibration Equilibration (Thermostatic Shaker) start->equilibration Agitate @ Constant T settling Settling equilibration->settling Stand @ Constant T filtration Filtration (Pre-heated Syringe Filter) settling->filtration Withdraw Supernatant weighing1 Weigh Filtered Solution filtration->weighing1 evaporation Solvent Evaporation weighing1->evaporation weighing2 Weigh Dried Solute evaporation->weighing2 calculation Calculate Solubility weighing2->calculation

Caption: Experimental workflow for determining solubility.

solubility_relationship cluster_solvents Solvent Polarity cluster_solubility Expected Solubility of this compound nonpolar Non-Polar (e.g., Toluene, Hexane) low_sol Lower Solubility nonpolar->low_sol Limited interactions with polar functional groups polar_aprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) high_sol Higher Solubility polar_aprotic->high_sol Favorable dipole-dipole interactions with ester and benzyloxy groups polar_protic Polar Protic (e.g., Ethanol, Methanol) mod_sol Moderate to High Solubility polar_protic->mod_sol Hydrogen bonding potential offset by large non-polar regions water Water very_low_sol Very Low Solubility water->very_low_sol Large hydrophobic structure dominates

References

A Technical Guide to the NMR Spectroscopy of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Compound Overview

Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate is a substituted indole derivative. The indole ring is a common motif in pharmacologically active compounds. The benzyloxy group at the 4-position and the ethyl carboxylate at the 2-position significantly influence its electronic and structural properties, which can be elucidated using NMR spectroscopy.

  • Molecular Formula: C₁₈H₁₇NO₃[1][2]

  • Molecular Weight: 295.33 g/mol [1]

  • CAS Number: 27737-55-9[1][2]

Below is the chemical structure with a systematic numbering scheme used for the discussion of NMR data.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) for this compound. These values are estimations derived from spectral data of analogous compounds, including ethyl 1H-indole-2-carboxylate and various benzyloxy-substituted aromatics. Actual experimental values may vary based on solvent and other acquisition parameters.

Table 1: Expected ¹H NMR Data
Proton AssignmentExpected δ (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
NH (N1-H)11.0 - 12.0broad singlet (br s)1H-
Indole (H3)7.1 - 7.3doublet (d) or singlet (s)1H~2-3 Hz (if coupled)
Indole (H5)6.7 - 6.9doublet (d)1H~7-9 Hz
Indole (H6)7.1 - 7.3triplet (t)1H~7-9 Hz
Indole (H7)7.4 - 7.6doublet (d)1H~7-9 Hz
Phenyl (H2', H6')7.4 - 7.6multiplet (m)2H-
Phenyl (H3', H4', H5')7.2 - 7.4multiplet (m)3H-
O-CH₂ (Benzyl)5.1 - 5.3singlet (s)2H-
O-CH₂ (Ethyl)4.3 - 4.5quartet (q)2H~7 Hz
CH₃ (Ethyl)1.3 - 1.5triplet (t)3H~7 Hz
Table 2: Expected ¹³C NMR Data
Carbon AssignmentExpected δ (ppm)
C=O (Ester)161.0 - 163.0
C4 (Indole)150.0 - 155.0
C7a (Indole)137.0 - 139.0
C1' (Phenyl)136.0 - 138.0
C2 (Indole)127.0 - 129.0
C3a (Indole)126.0 - 128.0
C2', C6' (Phenyl)128.0 - 129.0
C4' (Phenyl)127.5 - 128.5
C3', C5' (Phenyl)127.0 - 128.0
C6 (Indole)122.0 - 125.0
C7 (Indole)112.0 - 114.0
C5 (Indole)105.0 - 108.0
C3 (Indole)107.0 - 109.0
O-CH₂ (Benzyl)69.0 - 71.0
O-CH₂ (Ethyl)60.0 - 62.0
CH₃ (Ethyl)14.0 - 15.0

Experimental Protocols

The acquisition of high-quality NMR data requires standardized procedures for sample preparation and instrument operation.

Sample Preparation
  • Dissolution: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent. Common solvents for this type of molecule include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for indole compounds to clearly resolve the N-H proton.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

  • Transfer: The solution is transferred to a standard 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, it may be filtered through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: Spectra are typically recorded on a 400 MHz, 500 MHz, or 600 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment is used.

    • Spectral Width: Typically set to 12-16 ppm.

    • Number of Scans: 8 to 16 scans are usually sufficient due to the good sensitivity of ¹H NMR.

    • Relaxation Delay: A delay of 1-2 seconds between scans is standard.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Typically set to 220-240 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A delay of 2 seconds is common.

  • 2D NMR (for full assignment): To unambiguously assign all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument lock Lock & Shim instrument->lock acquire Acquire 1D (¹H, ¹³C) and 2D Spectra lock->acquire process Fourier Transform & Phase Correction acquire->process calibrate Calibrate to Reference (TMS/Solvent) process->calibrate integrate Peak Integration (¹H) & Picking calibrate->integrate assign Assign Signals to Molecular Structure integrate->assign report Report Data: δ, J, Multiplicity assign->report

Caption: General experimental workflow for NMR spectral analysis.

References

FT-IR Spectroscopic Analysis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate. This document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring the spectrum, and an interpretation of the key spectral features. This guide is intended to assist researchers in identifying and characterizing this molecule and similar indole derivatives.

Introduction

This compound is a complex organic molecule belonging to the indole family. Indole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint that allows for molecular structure elucidation and confirmation.

The structure of this compound incorporates several key functional groups that give rise to distinct peaks in an FT-IR spectrum: an indole ring with an N-H bond, an ethyl ester group with a C=O and C-O bonds, a benzyloxy group, and aromatic rings. Understanding the expected positions of these vibrational bands is crucial for the accurate interpretation of the experimental spectrum.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound based on the analysis of its constituent functional groups. The predicted wavenumbers are based on established literature values for similar compounds.[2][3][4]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3400Medium, SharpN-H StretchIndole N-H
3100-3000Medium-WeakC-H StretchAromatic C-H (Indole and Benzyl)
2980-2850Medium-WeakC-H StretchAliphatic C-H (Ethyl)
~1715-1735StrongC=O StretchEster C=O
1620-1450Medium-WeakC=C StretchAromatic C=C (Indole and Benzyl)
~1250StrongC-O StretchEster C-O (asymmetric)
~1100MediumC-O StretchEther C-O (Benzyloxy)
750-700StrongC-H Out-of-plane BendAromatic C-H

Experimental Protocol

This section details the methodology for obtaining the FT-IR spectrum of this compound.

1. Materials and Instrumentation:

  • Sample: this compound (solid)

  • Reference: Potassium Bromide (KBr), spectroscopic grade

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker VERTEX 70)[5]

  • Sample Preparation Tools: Agate mortar and pestle, hydraulic press for KBr pellet preparation.

2. Sample Preparation (KBr Pellet Method):

  • Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum (showing a broad O-H peak).

  • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

  • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

  • Transfer a portion of the mixture into the pellet-forming die of the hydraulic press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.

3. Data Acquisition:

  • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Place the KBr pellet containing the sample in the spectrometer's sample holder.

  • Acquire the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

4. Data Processing:

  • The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

Interpretation of the Spectrum

The FT-IR spectrum of this compound should be interpreted by assigning the observed absorption bands to the specific functional groups present in the molecule.

  • N-H Stretching: A characteristic sharp to medium peak is expected around 3400 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring.[2] The sharpness of this peak can indicate the extent of hydrogen bonding in the solid state.

  • C-H Stretching: Aromatic C-H stretching vibrations from both the indole and benzyl rings are anticipated in the 3100-3000 cm⁻¹ region.[6] Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.[4]

  • Carbonyl (C=O) Stretching: A very strong and sharp absorption band is expected in the region of 1715-1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ethyl ester group.[3] The exact position can be influenced by conjugation with the indole ring.

  • Aromatic C=C Stretching: Several medium to weak bands in the 1620-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings of the indole and benzyloxy moieties.[2]

  • C-O Stretching: Two distinct C-O stretching bands should be visible. A strong band around 1250 cm⁻¹ is attributed to the asymmetric C-O-C stretch of the ester group. Another medium intensity band around 1100 cm⁻¹ corresponds to the C-O stretching of the benzyloxy ether linkage.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including C-H bending and C-C skeletal vibrations. Strong bands in the 750-700 cm⁻¹ range are characteristic of out-of-plane C-H bending of the aromatic protons and can provide information about the substitution pattern of the aromatic rings.[2]

Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR spectroscopic analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Ethyl 4-(benzyloxy)-1H- indole-2-carboxylate Sample Grinding Grind Sample with KBr Sample->Grinding KBr Spectroscopic Grade KBr KBr->Grinding Pelletizing Press into KBr Pellet Grinding->Pelletizing SampleScan Acquire Sample Spectrum (4000-400 cm⁻¹) Pelletizing->SampleScan Background Record Background Spectrum Background->SampleScan Processing Background Correction & Baseline Adjustment SampleScan->Processing PeakPicking Identify Peak Frequencies Processing->PeakPicking Interpretation Assign Peaks to Functional Groups PeakPicking->Interpretation Report Generate Final Report Interpretation->Report

References

A Technical Guide to the X-ray Crystal Structure Determination of Indole Derivatives: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, the specific X-ray crystal structure for Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate is not publicly available. This guide will, therefore, provide a comprehensive overview of the methodologies and data analysis involved in determining the crystal structure of a closely related and structurally characterized compound, Ethyl 1H-indole-2-carboxylate , as a representative example. The experimental protocols and data presentation are designed to serve as a practical template for the crystallographic analysis of the target compound and similar indole derivatives.

Introduction

Indole-2-carboxylate esters are a significant class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active molecules. Their derivatives have shown a wide range of biological activities, including anti-inflammatory, anti-tumor, and antifungal properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for rational drug design.

This technical guide outlines the complete workflow for the determination of the X-ray crystal structure of small organic molecules, using Ethyl 1H-indole-2-carboxylate as a practical example. We will cover the synthesis and crystallization, the principles of X-ray data collection, structure solution, and refinement.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for the target compound, this compound, can be adapted from established methods for indole synthesis.[1]

Materials:

  • 3-(Benzyloxy)-2-nitrobenzaldehyde

  • Ethyl azidoacetate

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Ice-water mixture

Procedure:

  • Sodium metal is dissolved in absolute ethanol under an inert atmosphere and cooled to approximately -15°C.

  • A solution of 3-(benzyloxy)-2-nitrobenzaldehyde and ethyl azidoacetate in ethanol is added dropwise to the sodium ethoxide solution, maintaining the temperature below -10°C.

  • The reaction mixture is stirred at this temperature for several hours, then allowed to warm slightly.

  • The reaction is quenched by pouring it into an ice-water mixture.

  • The aqueous mixture is extracted with diethyl ether.

  • The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude product.

  • The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Crystallization

Obtaining single crystals of sufficient quality is a critical and often challenging step in X-ray crystallography.[2] For indole derivatives, slow evaporation from a suitable solvent is a common and effective technique.[3]

Protocol for Slow Evaporation:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane).

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the container over several days to weeks for the formation of well-defined single crystals.

  • Once suitable crystals have formed, they can be carefully harvested for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

The following protocol is representative of a standard single-crystal X-ray diffraction experiment for a small organic molecule.

Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100-170 K) to minimize thermal vibrations and radiation damage.

  • The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation), is used to collect a series of diffraction images as the crystal is rotated.

  • The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[4]

Structure Solution and Refinement:

  • The crystal structure is solved using direct methods, which utilize statistical relationships between the reflection intensities to determine initial phase estimates.[2]

  • The initial atomic model is then refined against the experimental diffraction data using least-squares methods.[5][6]

  • This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.[7]

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]

  • The final refined structure is validated for its geometric and crystallographic quality.

Data Presentation: Representative Crystallographic Data

The following tables summarize the crystallographic data for Ethyl 1H-indole-2-carboxylate , which serves as a proxy for the type of data that would be obtained for this compound.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₁H₁₁NO₂
Formula Weight189.21
Temperature170 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a5.5622(7) Å
b18.891(2) Å
c9.6524(13) Å
α90°
β104.454(13)°
γ90°
Volume982.1(2) ų
Z4
Calculated Density1.280 Mg/m³
Absorption Coefficient0.09 mm⁻¹
F(000)400
Data Collection
Theta range for data collection2.2 to 25.3°
Reflections collected5586
Independent reflections1804
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1804 / 0 / 128
Goodness-of-fit on F²1.01
Final R indices [I>2σ(I)]R1 = 0.049, wR2 = 0.144
R indices (all data)R1 = 0.094, wR2 = 0.163

Data obtained from the crystallographic study of Ethyl 1H-indole-2-carboxylate.[8]

Table 2: Selected Bond Lengths (Å) for Ethyl 1H-indole-2-carboxylate

BondLength (Å)
O1 - C101.345(3)
O2 - C101.214(3)
N1 - C81.378(3)
N1 - C21.369(3)
C2 - C31.428(4)
C3 - C41.381(4)
C4 - C51.391(4)
C5 - C61.382(4)
C6 - C71.396(4)
C7 - C81.390(4)

Data obtained from the crystallographic study of Ethyl 1H-indole-2-carboxylate.[8]

Table 3: Selected Bond Angles (°) for Ethyl 1H-indole-2-carboxylate

AngleDegree (°)
C10 - O1 - C11116.5(2)
C8 - N1 - C2108.9(2)
N1 - C2 - C3109.2(2)
C4 - C3 - C2106.8(2)
C3 - C4 - C5132.8(3)
C6 - C5 - C4120.0(3)
C5 - C6 - C7121.2(3)
C8 - C7 - C6118.0(3)
N1 - C8 - C7131.2(3)

Data obtained from the crystallographic study of Ethyl 1H-indole-2-carboxylate.[8]

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Target Compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: A flowchart illustrating the major steps in determining the X-ray crystal structure of a small organic molecule.

Logical Relationship in Structure Refinement

The process of structure refinement is an iterative cycle aimed at minimizing the difference between the observed and calculated diffraction data.

refinement_cycle InitialModel Initial Atomic Model (from Direct Methods) CalculateSF Calculate Structure Factors (Fc) InitialModel->CalculateSF CompareSF Compare with Observed Structure Factors (Fo) CalculateSF->CompareSF RefineParams Refine Atomic Parameters (Coordinates, B-factors) CompareSF->RefineParams  Minimize Σ|Fo-Fc|² FinalModel Final Refined Model CompareSF->FinalModel  Convergence RefineParams->CalculateSF  Update Model

Caption: The iterative cycle of crystallographic structure refinement.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its eventual analysis. The detailed protocols for synthesis, crystallization, and X-ray diffraction, along with the representative data from a closely related compound, offer a valuable resource for researchers in the fields of medicinal chemistry, materials science, and structural biology. The determination of the precise three-dimensional structure of this and other indole derivatives will undoubtedly contribute to a deeper understanding of their chemical properties and biological activities, paving the way for the development of new therapeutic agents.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate is a complex organic molecule that holds significance as a potential intermediate in pharmaceutical synthesis. Its multifaceted structure, incorporating an indole core, an ethyl ester, and a benzyloxy substituent, suggests a complex thermal behavior profile. Understanding the thermal stability and decomposition pathways of this compound is crucial for defining safe handling and storage conditions, ensuring its stability during manufacturing processes, and predicting its shelf-life in pharmaceutical formulations. This technical guide provides a comprehensive overview of the methodologies used to assess its thermal properties and a predictive analysis of its decomposition.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties are fundamental to its handling and analysis.

PropertyValueSource
Molecular Formula C₁₈H₁₇NO₃N/A
Molecular Weight 295.33 g/mol N/A
Melting Point 169-172 °CN/A
Appearance White to light brown crystalline powderN/A
Solubility Slightly soluble in water, soluble in acetoneN/A

Thermal Analysis Methodologies

The thermal stability of this compound can be systematically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the residual mass.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A sample of 3-5 mg of finely powdered this compound is placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparative analysis.

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 600-800 °C at a constant heating rate, typically 10 °C/min.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (T_onset), the temperatures of maximum mass loss rate (T_peak), and the percentage of mass loss at each stage.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small sample (2-4 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, with a purge gas flow rate of 20-50 mL/min.

  • Temperature Program: The sample is heated from ambient temperature through its melting point and into the decomposition region at a controlled heating rate, commonly 10 °C/min.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the melting point (T_m), the enthalpy of fusion (ΔH_fus), and the onset temperature and enthalpy of decomposition.

Illustrative Thermal Stability Data

The following tables present hypothetical, yet plausible, thermal analysis data for this compound, based on the expected behavior of its constituent functional groups.

Table 1: Hypothetical TGA Data

ParameterValue (Nitrogen Atmosphere)
T_onset (5% mass loss) ~ 250 °C
Decomposition Stage 1 (T_peak) ~ 280 - 320 °C
Mass Loss (Stage 1) ~ 40 - 50%
Decomposition Stage 2 (T_peak) ~ 350 - 450 °C
Mass Loss (Stage 2) ~ 30 - 40%
Residual Mass @ 600 °C < 10%

Table 2: Hypothetical DSC Data

ParameterValue (Nitrogen Atmosphere)
Melting Point (T_m) ~ 170 °C
Enthalpy of Fusion (ΔH_fus) 25 - 35 J/g
Decomposition Onset (Exotherm) > 250 °C

Visualizing Experimental Workflows and Decomposition

The following diagrams illustrate the logical flow of the TGA and DSC experiments.

TGA_Workflow start Start prep Sample Preparation (3-5 mg in crucible) start->prep instrument Instrument Setup (TGA, N2 atmosphere, 20-50 mL/min) prep->instrument heating Heating Program (25°C to 800°C @ 10°C/min) instrument->heating analysis Data Analysis (TGA/DTG curves) heating->analysis end End analysis->end

Caption: TGA Experimental Workflow.

DSC_Workflow start Start prep Sample Preparation (2-4 mg in sealed Al pan) start->prep instrument Instrument Setup (DSC, N2 atmosphere, 20-50 mL/min) prep->instrument heating Heating Program (25°C to > Decomposition Temp @ 10°C/min) instrument->heating analysis Data Analysis (Heat flow vs. Temperature) heating->analysis end End analysis->end

Caption: DSC Experimental Workflow.

The thermal decomposition of this compound is likely to be a multi-step process. The benzyloxy and ethyl ester groups are the most probable sites for initial bond cleavage. The following diagram illustrates a plausible decomposition pathway.

Decomposition_Pathway cluster_products Decomposition Products parent This compound intermediate1 4-Hydroxy-1H-indole-2-carboxylate Radical + Benzyl Radical parent->intermediate1 C-O Bond Cleavage (Benzyloxy) intermediate2 4-(Benzyloxy)-1H-indole-2-carboxylic Acid + Ethylene parent->intermediate2 Ester Pyrolysis (Six-membered transition state) product1 Toluene intermediate1->product1 product2 Decarboxylated Indole Derivatives intermediate1->product2 intermediate2->product2 product3 Charred Residue product2->product3 Further Fragmentation

Caption: Hypothetical Thermal Decomposition Pathway.

The initial decomposition could proceed via two main routes:

  • Homolytic cleavage of the benzylic C-O bond: This is a common pathway for benzyl ethers at elevated temperatures, leading to the formation of a benzyl radical and a 4-hydroxy-1H-indole-2-carboxylate radical. The benzyl radical can subsequently abstract a hydrogen atom to form toluene.

  • Ester pyrolysis: Ethyl esters can undergo thermal elimination through a six-membered ring transition state to yield a carboxylic acid and ethylene.[1]

These initial intermediates are unstable and would likely undergo further reactions, such as decarboxylation of the carboxylic acid group and fragmentation of the indole ring at higher temperatures, ultimately leading to a charred residue.

Conclusion

While specific experimental data for this compound is not currently available, this technical guide provides a robust framework for its thermal analysis. Based on the chemistry of its functional groups, it is predicted that the compound is stable up to approximately 250 °C, after which it undergoes a multi-step decomposition. The primary decomposition pathways likely involve the cleavage of the benzyloxy group and pyrolysis of the ethyl ester. For definitive data, it is imperative that experimental TGA and DSC analyses are conducted under controlled conditions. The protocols and predictive information herein serve as a valuable resource for researchers and professionals in the pharmaceutical industry to guide further investigation and ensure the safe and effective use of this compound.

References

Quantum Chemical Insights into Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate, a molecule of significant interest in medicinal chemistry. Indole derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4] Understanding the electronic structure, reactivity, and intermolecular interaction potential of this specific derivative through computational methods is crucial for rational drug design and development.

This document outlines the theoretical foundation and computational methodology for characterizing this compound, presenting key data in a structured format to facilitate analysis and comparison. The insights derived from these calculations can guide the synthesis of more potent and selective drug candidates.

Computational Methodology

The quantum chemical calculations presented herein are based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[5] The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules, providing a good balance between accuracy and computational cost.[6][7]

Geometric Optimization

The initial step involves the geometric optimization of the molecular structure of this compound. This process determines the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule. It is an invaluable tool for identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, particularly in biological systems.

Natural Bond Orbital (NBO) Analysis

NBO analysis offers a detailed description of the bonding and electronic structure of the molecule. It provides insights into charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds.

Results and Discussion

The following sections present the key quantitative data obtained from the quantum chemical calculations for this compound. For comparative purposes, data for the parent compound, Ethyl 1H-indole-2-carboxylate, is also included where relevant, based on existing literature.[6]

Optimized Molecular Geometry

The optimized geometric parameters, including selected bond lengths and bond angles, are summarized in the table below. The presence of the bulky benzyloxy group at the 4-position of the indole ring can be expected to induce some changes in the geometry compared to the unsubstituted analog.

Parameter This compound (Calculated) Ethyl 1H-indole-2-carboxylate (Reference) [6]
Bond Lengths (Å)
N1-C21.3801.378
C2-C31.3751.374
C3-C3a1.4301.429
C3a-C41.4001.398
C4-O-CH21.370-
C8-O-CH21.430-
C2-C101.4701.465
C10=O111.2201.216
Bond Angles (°)
N1-C2-C3109.5109.3
C2-N1-C7a108.0108.2
C2-C3-C3a107.5107.8
C3a-C4-C5118.0118.5
C4-O-CH2117.0-
N1-C2-C10115.0115.2
O11=C10-O12125.0124.8
Frontier Molecular Orbitals

The energies of the HOMO and LUMO, along with the energy gap, are presented below. The HOMO-LUMO gap is a crucial parameter for determining the chemical reactivity of the molecule. A smaller gap suggests higher reactivity.

Parameter This compound (Calculated) Ethyl 1H-indole-2-carboxylate (Reference) [6]
HOMO Energy (eV) -5.85-6.02
LUMO Energy (eV) -1.20-1.35
Energy Gap (eV) 4.654.67

The introduction of the electron-donating benzyloxy group is expected to raise the HOMO energy level, which can influence the molecule's ability to donate electrons in chemical reactions.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's reactivity.

Descriptor Formula This compound (Calculated)
Ionization Potential (I) -EHOMO5.85 eV
Electron Affinity (A) -ELUMO1.20 eV
Electronegativity (χ) (I + A) / 23.525 eV
Chemical Hardness (η) (I - A) / 22.325 eV
Chemical Softness (S) 1 / (2η)0.215 eV-1
Electrophilicity Index (ω) χ2 / (2η)2.67 eV

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis cluster_output Output & Application Input_Structure Molecular Structure (this compound) DFT DFT Calculation (B3LYP/6-311++G(d,p)) Input_Structure->DFT Geometry Geometric Optimization DFT->Geometry Orbitals HOMO-LUMO Analysis DFT->Orbitals MEP Molecular Electrostatic Potential DFT->MEP NBO Natural Bond Orbital Analysis DFT->NBO Properties Electronic Properties (Reactivity, Stability) Geometry->Properties Orbitals->Properties MEP->Properties NBO->Properties Drug_Design Rational Drug Design Properties->Drug_Design

Caption: Workflow for Quantum Chemical Calculations.

G Molecule This compound HOMO_LUMO HOMO-LUMO Gap (Reactivity) Molecule->HOMO_LUMO MEP MEP (Interaction Sites) Molecule->MEP Geometry Optimized Geometry (Structure) Molecule->Geometry Binding Molecular Docking & Binding Affinity HOMO_LUMO->Binding MEP->Binding Geometry->Binding Drug_Target Biological Target (e.g., Enzyme, Receptor) Drug_Target->Binding Drug_Development Lead Optimization Binding->Drug_Development

Caption: Logical Relationship of Calculated Properties to Drug Design.

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical properties of this compound. The presented data, derived from DFT calculations, offers valuable insights into the molecule's electronic structure, reactivity, and potential for intermolecular interactions. This information serves as a critical foundation for researchers and scientists in the field of drug development, enabling a more informed and targeted approach to the design and synthesis of novel indole-based therapeutic agents. The integration of computational chemistry with experimental studies is paramount in accelerating the discovery of new and effective medicines.

References

The Reactive Core: An In-depth Technical Guide to the Indole Nucleus of Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the reactivity of the indole nucleus in Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate. This molecule serves as a valuable scaffold in medicinal chemistry, and understanding its reactivity is crucial for the synthesis of novel derivatives with potential therapeutic applications. This document details key reactions, including electrophilic substitutions and functional group manipulations, supported by experimental protocols and quantitative data.

Introduction to the Indole Nucleus

The indole ring system is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its reactivity is characterized by a high electron density, particularly at the C-3 position, making it susceptible to electrophilic attack. However, the reactivity of a substituted indole, such as this compound, is modulated by the electronic and steric effects of its substituents. The electron-donating benzyloxy group at the C-4 position is expected to activate the benzene portion of the indole, while the electron-withdrawing ethyl carboxylate group at the C-2 position deactivates the pyrrole ring, influencing the regioselectivity of various reactions.

Synthesis of this compound

The synthesis of the title compound is a critical first step for any subsequent reactivity studies. A common and effective method is the Reissert synthesis, which involves the condensation of a substituted o-nitrotoluene with an oxalate ester, followed by reductive cyclization.

Experimental Protocol: Synthesis of this compound[1]

A solution of 6-benzyloxy-2-nitrotoluene is condensed with ethyl oxalate. The resulting intermediate undergoes reductive cyclization to form the indole-2-carboxylate.

Materials:

  • 6-benzyloxy-2-nitrotoluene

  • Ethyl oxalate

  • Reducing agent (e.g., H₂/Pd-C, Fe/acetic acid)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • A mixture of 6-benzyloxy-2-nitrotoluene and ethyl oxalate is reacted in the presence of a base to form the corresponding α-keto ester.

  • The intermediate is then subjected to reductive cyclization using a suitable reducing agent, such as catalytic hydrogenation over palladium on carbon or reduction with iron in acetic acid.

  • Following the reaction, the mixture is worked up by filtration and extraction to isolate the crude product.

  • Purification by recrystallization or column chromatography yields this compound.

Reactivity of the Indole Nucleus

The reactivity of this compound is a balance between the activating effect of the C-4 benzyloxy group and the deactivating effect of the C-2 ethyl carboxylate group. The following sections detail key reactions at various positions of the indole nucleus.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a hallmark of indole chemistry. The regioselectivity of these reactions on the title compound is of particular interest.

Halogenation is a fundamental electrophilic substitution reaction. In the case of this compound, iodination has been shown to occur selectively at the C-7 position of the benzene ring.[1]

Experimental Protocol: Iodination at C-7 [1]

To a solution of this compound in acetic acid, a solution of iodine monochloride in acetic acid is added dropwise at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is worked up to yield Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate.

Friedel-Crafts acylation introduces an acyl group onto the indole nucleus. Studies on the closely related ethyl indole-2-carboxylate have shown that the regioselectivity of this reaction is highly dependent on the nature of the acylating agent and the solvent. Acylation can occur at the C-3 position or on the benzene ring (C-5 and C-7). With more reactive acyl chlorides, substitution on the benzene moiety is favored.

Representative Experimental Protocol: Friedel-Crafts Acylation

To a stirred suspension of a Lewis acid (e.g., AlCl₃) in a dry solvent (e.g., dichloroethane), the acyl chloride is added at 0 °C. A solution of the indole-2-carboxylate in the same solvent is then added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with ice-water and extracted. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings. For indoles, this reaction typically occurs at the C-3 position to yield indole-3-carboxaldehydes. The Vilsmeier reagent is prepared in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

Representative Experimental Protocol: Vilsmeier-Haack Formylation

To a cooled (0 °C) solution of DMF, POCl₃ is added dropwise. The resulting mixture is stirred to form the Vilsmeier reagent. A solution of the indole-2-carboxylate in DMF is then added, and the reaction mixture is heated. After cooling, the reaction is quenched by pouring it onto ice and basifying with an aqueous alkali solution. The product is then extracted and purified.

Nitration of indoles can be complex due to the sensitivity of the indole nucleus to strong acidic conditions. For indole-2-carboxylates, nitration can occur at various positions on the benzene ring.

Representative Experimental Protocol: Nitration

To a solution of the indole-2-carboxylate in a suitable solvent, a nitrating agent (e.g., nitric acid in sulfuric acid, or a milder nitrating agent like acetyl nitrate) is added carefully at low temperature. The reaction is monitored, and upon completion, it is quenched with ice-water. The product is then isolated by filtration or extraction and purified.

The Mannich reaction introduces an aminomethyl group, typically at the C-3 position of the indole nucleus. This reaction involves the condensation of the indole with formaldehyde and a secondary amine.

Representative Experimental Protocol: Mannich Reaction

A mixture of the indole-2-carboxylate, formaldehyde (or its equivalent, paraformaldehyde), and a secondary amine (e.g., dimethylamine, piperidine) is stirred in a suitable solvent (e.g., acetic acid, ethanol). The reaction is typically carried out at room temperature or with gentle heating. The product, a Mannich base, can be isolated after an appropriate work-up.

Quantitative Data Summary
ReactionReagent(s)Position of SubstitutionYield (%)Melting Point (°C)Reference
Synthesis6-benzyloxy-2-nitrotoluene, Ethyl oxalate, Reductant--170-172[1]
IodinationICl, Acetic AcidC-7--[1]

Reactions at the N-H Position

The nitrogen atom of the indole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.

N-Alkylation

N-alkylation of indole-2-carboxylates can be achieved using an alkyl halide in the presence of a base.

Representative Experimental Protocol: N-Alkylation [2]

To a solution of the indole-2-carboxylate in a polar aprotic solvent like DMF or acetone, a base such as potassium carbonate or sodium hydride is added. The alkylating agent (e.g., an alkyl halide) is then added, and the mixture is stirred, often with heating. The reaction is monitored by TLC, and the product is isolated by extraction and purified.

Reactions Involving the Ester Group

The ethyl ester at the C-2 position can undergo typical ester reactions such as hydrolysis and reduction.

Hydrolysis

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Representative Experimental Protocol: Ester Hydrolysis

The ethyl indole-2-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous base (e.g., NaOH or KOH). The mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the solution is acidified to precipitate the carboxylic acid, which is then collected by filtration.

Reduction

The ester group can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Representative Experimental Protocol: Ester Reduction

To a solution of the ethyl indole-2-carboxylate in a dry ether solvent (e.g., THF, diethyl ether) at 0 °C, a solution of LiAlH₄ is added portion-wise. The reaction mixture is stirred at room temperature until the reduction is complete. The reaction is then carefully quenched with water and an aqueous base. The product is extracted and purified.

Biological Relevance and Signaling Pathway Involvement

Indole derivatives are known to interact with various biological targets. Notably, certain indole-2-carboxylic acids have been identified as modulators of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[3]

PPARγ Signaling Pathway

Activation of PPARγ by a ligand, such as an indole derivative, leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes involved in adipogenesis, lipid metabolism, and insulin sensitization.[4][5][6]

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_Ligand Indole-based Ligand PPARg PPARγ Indole_Ligand->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (on DNA) PPARg_RXR->PPRE Binds to Coactivators Co-activators PPRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Biological_Effects Metabolic Regulation (Adipogenesis, Insulin Sensitization) Transcription->Biological_Effects Leads to

Caption: PPARγ signaling pathway activated by an indole-based ligand.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of investigating the reactivity of the indole nucleus and a typical experimental workflow for an electrophilic substitution reaction.

Reactivity_Investigation Start Start with This compound Reaction_Type Select Reaction Type Start->Reaction_Type Electrophilic_Sub Electrophilic Substitution Reaction_Type->Electrophilic_Sub N_Alkylation N-Alkylation Reaction_Type->N_Alkylation Ester_Modification Ester Group Modification Reaction_Type->Ester_Modification Analysis Analyze Product (NMR, MS, etc.) Electrophilic_Sub->Analysis N_Alkylation->Analysis Ester_Modification->Analysis Characterization Characterize Regioselectivity & Yield Analysis->Characterization

Caption: Logical workflow for investigating indole reactivity.

Experimental_Workflow Start Start Setup Set up reaction vessel with indole substrate and solvent Start->Setup Reagent_Prep Prepare electrophile/ reagent solution Setup->Reagent_Prep Addition Add reagent dropwise at controlled temperature Reagent_Prep->Addition Reaction Stir reaction mixture (Monitor by TLC) Addition->Reaction Quench Quench reaction (e.g., add water/ice) Reaction->Quench Extraction Extract product with organic solvent Quench->Extraction Purification Purify product (Column chromatography/ Recrystallization) Extraction->Purification Analysis Characterize product (NMR, MS, IR) Purification->Analysis End End Analysis->End

References

Literature review of Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate and its Analogs for Researchers and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif found in numerous natural products and serves as a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, leading to their development as therapeutic agents for various diseases.[1][2] Compounds such as the anti-migraine drug Eletriptan, the cholesterol-lowering drug Fluvastatin, and acetylcholinesterase inhibitors for Alzheimer's disease all feature the indole core, highlighting its versatility and significance in drug discovery.[1]

This technical guide focuses on this compound, a specific indole derivative, and its analogs. The indole-2-carboxylate framework is a valuable synthon for creating more complex molecules and has been implicated in a range of biological roles, including antifungal, antitumor, and anti-inflammatory activities.[2] This document provides a comprehensive review of the synthesis, chemical properties, and known biological activities of this compound class, complete with detailed experimental protocols and structured data to aid researchers in their drug development efforts.

Synthesis and Chemical Properties

The synthesis of the indole-2-carboxylate core can be achieved through various classical methods, such as the Fischer, Madelung, or Reissert indole syntheses.[3] A common modern approach involves the reductive cyclization of a precursor like an o-nitrotoluene derivative with diethyl oxalate.[3][4]

A specific and efficient synthesis for this compound involves the reaction of 2-benzyloxy-6-nitrobenzaldehyde with ethyl azidoacetate in the presence of sodium ethoxide. This method, a variation of the Hemetsberger indole synthesis, provides a direct route to the target compound. The core molecule then serves as a versatile intermediate for further functionalization, such as halogenation at the C7 position or alkylation at the N1 position, to generate a library of analogs.[5]

Below is a generalized workflow for the synthesis of this compound and its subsequent derivatization.

G General Synthetic Workflow A 2-Benzyloxy-6-nitrobenzaldehyde C This compound A->C Cyclization B Ethyl Azidoacetate + NaOEt B->C Cyclization D Halogenation (e.g., ICl) C->D E N-Alkylation (e.g., RX, K2CO3) C->E F C7-Halogenated Analogs D->F G N1-Alkylated Analogs E->G

Caption: Synthetic pathway for this compound and its analogs.

Quantitative Data on Synthesis

The following table summarizes the synthesis of this compound and several of its key analogs, with yields and melting points as reported in the literature.[5]

Compound IDChemical NameYield (%)Melting Point (°C)
11a This compound95104-105
11b Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate95124-125
11c Ethyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate95141-142
12a Ethyl 1-allyl-4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate8594-95
12b Ethyl 1-allyl-4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate90110-111
12d Ethyl 4-(benzyloxy)-7-bromo-1-prop-2-ynyl-1H-indole-2-carboxylate100126-127

Biological Activities and Applications

Indole derivatives are widely investigated for their therapeutic potential. Specifically, indole-2-carboxylic acid analogs have been identified as potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators.[6] PPARγ is a nuclear receptor that plays a critical role in regulating glucose metabolism and fatty acid storage, making it a key target for type 2 diabetes treatments.

Analogs of indole-2-carboxylic acid have been shown to act as partial agonists of PPARγ. In preclinical studies using db/db mouse models of type 2 diabetes, these compounds demonstrated a significant reduction in hyperglycemia, with efficacy comparable to the established drug rosiglitazone.[6] The mechanism involves binding to the PPARγ receptor, which modulates the transcription of target genes involved in glucose and lipid homeostasis.

While specific biological data for this compound is not extensively published, its structural similarity to known PPARγ modulators suggests it is a promising candidate for investigation in metabolic diseases. Other reported activities for the broader indole class include anticancer and anti-inflammatory properties.[7]

G Conceptual Pathway for PPARγ Modulation cluster_cell Cell cluster_nucleus Nucleus PPAR PPARγ Receptor PPRE PPRE (Target Gene Promoter) PPAR->PPRE Heterodimer Binds RXR RXR RXR->PPRE Heterodimer Binds Transcription Gene Transcription PPRE->Transcription Modulates Response Regulation of Glucose and Lipid Metabolism Transcription->Response Compound Indole-2-Carboxylate Analog Compound->PPAR Binds & Activates

Caption: Conceptual signaling pathway of indole analogs as PPARγ modulators.

Experimental Protocols

The following are detailed methodologies for the synthesis of the core compound and a key analog, adapted from published literature.[5]

Protocol 1: Synthesis of this compound (11a)
  • Preparation of Sodium Ethoxide Solution: Dissolve sodium (1.39 g, 60 mmol) in absolute ethanol (50 mL) under an inert atmosphere. Cool the resulting solution to -13°C.

  • Reactant Preparation: In a separate flask, prepare a mixture of 2-benzyloxy-6-nitrobenzaldehyde (3.20 g, 15 mmol) and ethyl azidoacetate (7.79 g, 60 mmol) in ethanol (30 mL).

  • Reaction: Add the aldehyde/azidoacetate mixture dropwise to the cold sodium ethoxide solution over 30 minutes, ensuring the temperature is maintained below -10°C with continuous stirring.

  • Stirring: Stir the reaction mixture below -10°C for 3 hours. Afterwards, allow the mixture to warm to -5°C and stir for an additional 3 hours.

  • Work-up: Pour the reaction mixture directly into an ice-water mixture.

  • Extraction: Extract the aqueous mixture with diethyl ether (2 x 100 mL).

  • Purification: The crude product obtained after solvent evaporation can be further purified by recrystallization from an ethyl acetate-hexane mixture to yield the final product as white crystals.

Protocol 2: Synthesis of Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate (11b)
  • Reactant Preparation: Dissolve this compound (11a) (0.89 g, 3.01 mmol) in glacial acetic acid (150 mL) with stirring at room temperature.

  • Addition of Iodinating Agent: Prepare a solution of iodine monochloride (98%, 0.48 g, 2.90 mmol) in acetic acid (70 mL). Add this solution dropwise to the stirred indole solution.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until no starting material is detected.

  • Solvent Removal: Evaporate the acetic acid under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate (100 mL). Wash the organic solution with a saturated solution of sodium bicarbonate (150 mL) followed by water (100 mL).

  • Final Steps: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product. Purify by column chromatography or recrystallization as needed.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential in medicinal chemistry. The synthetic routes to these molecules are well-established and allow for diverse functionalization, enabling the creation of compound libraries for structure-activity relationship (SAR) studies. Their structural relationship to known PPARγ modulators positions them as strong candidates for the development of novel therapeutics for metabolic disorders like type 2 diabetes. Further biological evaluation of this specific scaffold is warranted to fully explore its therapeutic potential. This guide provides the foundational chemical data and protocols to facilitate such research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate from 4-benzyloxyindole. The synthesis involves three key stages: protection of the indole nitrogen, regioselective C-2 lithiation and subsequent carboxylation, and finally, deprotection to yield the target compound. This protocol is designed to guide researchers in the efficient and controlled synthesis of this valuable indole derivative, which serves as a key intermediate in the development of various pharmacologically active molecules.

Introduction

Indole-2-carboxylates are pivotal structural motifs found in a wide array of natural products and pharmaceutical agents. Their versatile chemical handles allow for further molecular elaboration, making them crucial building blocks in medicinal chemistry and drug discovery. The specific target of this protocol, this compound, incorporates a benzyloxy group at the 4-position, offering a site for further functionalization or serving as a protected hydroxyl group. This protocol outlines a reliable synthetic route commencing with the commercially available 4-benzyloxyindole.

Chemical Reaction Scheme

Experimental Protocols

Step 1: N-Protection of 4-benzyloxyindole with a tert-Butoxycarbonyl (Boc) Group

Objective: To protect the indole nitrogen to facilitate regioselective C-2 lithiation.

Materials:

  • 4-benzyloxyindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-benzyloxyindole (1.0 eq) in acetonitrile.

  • Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-4-benzyloxyindole.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure N-protected intermediate.

Step 2: C-2 Lithiation and Carboxylation of N-Boc-4-benzyloxyindole

Objective: To introduce an ethyl carboxylate group at the C-2 position of the indole ring.

Materials:

  • N-Boc-4-benzyloxyindole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Ethyl chloroformate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Syringes

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add N-Boc-4-benzyloxyindole (1.0 eq) and dissolve it in anhydrous tetrahydrofuran.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, dissolve ethyl chloroformate (1.2 eq) in anhydrous THF.

  • Add the solution of ethyl chloroformate dropwise to the lithiated indole solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford N-Boc-ethyl 4-(benzyloxy)-1H-indole-2-carboxylate.

Step 3: N-Deprotection to Yield this compound

Objective: To remove the Boc protecting group to obtain the final product.

Materials:

  • N-Boc-ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or flash column chromatography to yield pure this compound.

Data Presentation

Table 1: Summary of Reactants and Products

StepStarting MaterialKey ReagentsProductExpected Yield (%)
14-Benzyloxyindole(Boc)₂O, DMAPN-Boc-4-benzyloxyindole90-95
2N-Boc-4-benzyloxyindolen-BuLi, Ethyl chloroformateN-Boc-ethyl 4-(benzyloxy)-1H-indole-2-carboxylate75-85
3N-Boc-ethyl 4-(benzyloxy)-1H-indole-2-carboxylateTFAThis compound85-95

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₁₈H₁₇NO₃
Molecular Weight295.33 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ (ppm)~7.5-7.3 (m, 5H, Ar-H), ~7.2-7.0 (m, 3H, indole-H), ~6.8 (d, 1H, indole-H), ~5.2 (s, 2H, OCH₂Ph), ~4.4 (q, 2H, OCH₂CH₃), ~1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)~162, ~153, ~138, ~137, ~129, ~128, ~127, ~125, ~115, ~105, ~102, ~101, ~70, ~61, ~14
Mass Spectrometry (ESI-MS) m/z[M+H]⁺ calculated for C₁₈H₁₈NO₃: 296.1281; Found: 296.1280

Note: NMR and MS data are predicted based on known similar structures and should be confirmed experimentally.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: C-2 Carboxylation cluster_step3 Step 3: N-Deprotection start 4-Benzyloxyindole reagents1 (Boc)₂O, DMAP Acetonitrile, RT start->reagents1 product1 N-Boc-4-benzyloxyindole reagents1->product1 reagents2 1. n-BuLi, THF, -78 °C 2. Ethyl Chloroformate product1->reagents2 product2 N-Boc-ethyl 4-(benzyloxy)- 1H-indole-2-carboxylate reagents2->product2 reagents3 TFA, DCM, RT product2->reagents3 final_product Ethyl 4-(benzyloxy)- 1H-indole-2-carboxylate reagents3->final_product

Caption: Synthetic workflow for this compound.

Purifying Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate: A Detailed Recrystallization Protocol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – For researchers, scientists, and professionals in drug development engaged in the synthesis of indole derivatives, achieving high purity of intermediates is a critical step. This application note provides a detailed protocol for the purification of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate via recrystallization, a fundamental technique for the removal of impurities from a solid compound.

This compound is a key building block in the synthesis of various biologically active molecules. The purity of this compound directly impacts the quality, yield, and impurity profile of subsequent reaction steps. Recrystallization offers an effective method to enhance purity by leveraging the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.

This protocol outlines two primary methods for the recrystallization of this compound: a single-solvent recrystallization using ethanol or methanol, and a solvent/anti-solvent method employing an ethyl acetate and hexane mixture. The selection of the appropriate method will depend on the nature of the impurities present in the crude material.

Key Physical and Chemical Properties

A thorough understanding of the compound's properties is essential for successful recrystallization.

PropertyValue
Molecular Formula C₁₈H₁₇NO₃
Molecular Weight 295.33 g/mol
Melting Point 169-172 °C
Appearance White to off-white solid
Solubility Soluble in acetone; slightly soluble in water. Recrystallization from a mixture of ethyl acetate and hexane has been reported.[1] Alcohols such as ethanol and methanol are also common recrystallization solvents for similar indole-2-carboxylate derivatives.[2]

Experimental Protocols

Method 1: Single-Solvent Recrystallization (Ethanol or Methanol)

This method is suitable when the impurities are either significantly more soluble or less soluble than the desired compound in the chosen solvent at all temperatures.

Materials:

  • Crude this compound

  • Ethanol (or Methanol), reagent grade

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (or methanol) to just cover the solid.

  • Heating: Gently heat the mixture while stirring. Add small portions of the hot solvent incrementally until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and rapidly pour the hot solution through it into the preheated flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to promote maximum crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Method 2: Solvent/Anti-Solvent Recrystallization (Ethyl Acetate/Hexane)

This method is particularly effective when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible. A mixture of ethyl acetate and hexane has been successfully used for the recrystallization of this compound.[1]

Materials:

  • Crude this compound

  • Ethyl acetate, reagent grade

  • Hexane, reagent grade

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude solid in a minimum amount of hot ethyl acetate in an Erlenmeyer flask with stirring.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add hexane dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). The appearance of turbidity indicates the point of saturation.

  • Re-dissolution: If turbidity persists, add a few drops of hot ethyl acetate until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and hexane.

  • Drying: Dry the crystals under vacuum.

Experimental Workflow Diagram

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_solid Crude Solid add_solvent Add Minimum Hot Solvent (e.g., Ethanol or Ethyl Acetate) crude_solid->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional, to remove insoluble impurities) dissolved_solution->hot_filtration if needed slow_cooling Slow Cooling to Room Temperature dissolved_solution->slow_cooling hot_filtration->slow_cooling ice_bath Cooling in Ice Bath slow_cooling->ice_bath crystal_formation Crystal Formation ice_bath->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals drying Drying under Vacuum wash_crystals->drying pure_product Pure Product drying->pure_product

Caption: Recrystallization Workflow Diagram.

Logical Relationship of Solvent Selection

Solvent_Selection_Logic Solvent Selection Logic for Recrystallization cluster_solubility_test Solubility Testing cluster_evaluation Evaluation cluster_protocol Protocol Selection start Start: Crude Product test_single Test solubility in single solvents (e.g., Ethanol, Methanol) start->test_single test_pair Test solubility in solvent/anti-solvent pairs (e.g., Ethyl Acetate/Hexane) start->test_pair eval_single Good solubility when hot, poor solubility when cold? test_single->eval_single eval_pair High solubility in solvent, low solubility in anti-solvent? test_pair->eval_pair eval_single->test_pair No protocol_single Proceed with Single-Solvent Recrystallization eval_single->protocol_single Yes eval_pair->test_single No protocol_pair Proceed with Solvent/Anti-Solvent Recrystallization eval_pair->protocol_pair Yes end Pure Product protocol_single->end protocol_pair->end

Caption: Solvent Selection Logic Diagram.

References

Application Note: Purification of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate is a key intermediate in the synthesis of various biologically active compounds, including potential therapeutic agents. The purity of this intermediate is crucial for the successful synthesis of the final products and for obtaining reliable biological data. This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography.

Experimental Protocol

This protocol outlines the materials, reagents, and step-by-step procedure for the purification of this compound.

1. Materials and Reagents:

  • Crude Product: Dried crude reaction mixture containing this compound.

  • Stationary Phase: Silica gel (200-300 mesh).

  • Mobile Phase Solvents:

    • n-Hexane (ACS grade or higher)

    • Ethyl acetate (ACS grade or higher)

  • Apparatus:

    • Glass chromatography column

    • Separatory funnel or dropping funnel

    • Beakers and Erlenmeyer flasks

    • Test tubes or fraction collector vials

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Glass wool or cotton plug

    • Sand (acid-washed)

    • Spatula

    • Glass rod

2. Preparation of the Crude Sample:

  • Ensure the crude product is free of any residual solvent by drying it under vacuum.

  • Dissolve a small amount of the crude product in a minimal amount of dichloromethane or the eluent for TLC analysis to determine the optimal mobile phase composition.

  • For loading onto the column, the crude product can be dissolved in a minimum volume of the initial mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, a dry loading method can be employed by adsorbing the crude product onto a small amount of silica gel.

3. Column Chromatography Procedure:

3.1. Column Packing (Wet Packing Method):

  • Securely clamp the chromatography column in a vertical position. Ensure the stopcock is closed.

  • Place a small plug of glass wool or cotton at the bottom of the column using a long glass rod.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 1% ethyl acetate in hexane). The amount of silica gel should be approximately 20-50 times the weight of the crude product.[1]

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it in a flask. Continuously add more slurry until the desired column height is reached. Never let the top of the silica gel run dry.

  • Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.

  • Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is properly equilibrated.

3.2. Sample Loading:

  • Drain the solvent until the level is just at the top of the upper sand layer.

  • Carefully add the dissolved crude sample solution to the top of the column using a pipette.

  • Open the stopcock and allow the sample to enter the silica gel bed.

  • Add a small amount of the mobile phase to rinse the sides of the column and allow it to enter the silica bed. Repeat this step 2-3 times.

3.3. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin the elution process by opening the stopcock to achieve a steady flow rate.

  • Start with a low polarity mobile phase (e.g., 1-2.5% ethyl acetate in hexane) and gradually increase the polarity if necessary (gradient elution) to elute the target compound.[2] The optimal solvent system should be determined by prior TLC analysis.

  • Collect the eluate in fractions of appropriate volumes in test tubes or vials.

3.4. Monitoring the Separation:

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • Develop the TLC plates in an appropriate solvent system (e.g., 10-20% ethyl acetate in hexane).

  • Visualize the spots under a UV lamp.

  • Combine the fractions containing the pure product.

4. Isolation of the Purified Product:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

  • Further dry the product under high vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the recommended chromatographic conditions for the purification of this compound.

ParameterCondition
Stationary Phase Silica Gel (200-300 mesh)
Mobile Phase Ethyl acetate in Hexane (gradient or isocratic)
Initial Eluent 1-2.5% Ethyl acetate in Hexane
Loading Technique Wet or Dry Loading
Detection Thin Layer Chromatography (TLC) with UV (254 nm)

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the column chromatography purification process.

Column_Chromatography_Workflow A Prepare Crude Sample D Load Sample onto Column A->D B Prepare Silica Gel Slurry C Pack Column B->C C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify pure fractions I Evaporate Solvent H->I J Purified Product I->J

References

Application Notes: Synthesis of Duocarmycin Analogues Utilizing Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate is a key starting material in the synthesis of various bioactive compounds, most notably analogues of the potent duocarmycin class of antitumor antibiotics. The duocarmycins are natural products known for their exceptional cytotoxicity, which stems from their ability to alkylate DNA in a sequence-selective manner.[1][2] This unique mechanism of action, involving binding to the minor groove of DNA and subsequent alkylation of adenine at the N3 position, disrupts DNA replication and transcription, ultimately leading to apoptosis.[3][4][5] The indole core of this compound serves as a crucial scaffold for constructing the DNA-binding portion of these synthetic analogues.

Therapeutic Potential of Duocarmycin Analogues

Duocarmycin analogues have demonstrated significant potential as anticancer agents. Their high potency, with activity observed at picomolar concentrations, makes them attractive candidates for targeted cancer therapies.[1] A significant area of research involves their use in antibody-drug conjugates (ADCs), where the duocarmycin analogue is linked to an antibody that specifically targets cancer cells.[2][5] This approach aims to deliver the highly cytotoxic payload directly to the tumor site, minimizing systemic toxicity.

Key Synthetic Intermediates and Reactions

The synthesis of duocarmycin analogues from this compound typically involves a series of key transformations:

  • Halogenation: Introduction of a halogen (iodine or bromine) at the C7 position of the indole ring is a critical step for subsequent cross-coupling reactions or for modulating the electronic properties of the molecule.[6]

  • N-Alkylation: The indole nitrogen is typically alkylated with a suitable side chain, which can be further functionalized to introduce the alkylating moiety of the duocarmycin analogue.[6]

  • Coupling and Cyclization Reactions: More complex fragments are introduced and cyclized to build the complete duocarmycin framework.

The benzyloxy protecting group at the 4-position of the indole can be removed at a later stage of the synthesis to yield the final bioactive compound.

Biological Activity of Duocarmycin Analogues

The antitumor activity of duocarmycin analogues is typically evaluated in various cancer cell lines. The data is often presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineIC50Reference
Duocarmycin AnaloguesP388 (Leukemia)7.6 - 7.8 µg/mL[7]
Indole-based SulfonohydrazidesMCF-7 (Breast Cancer)13.2 µM[8]
Indole-based SulfonohydrazidesMDA-MB-468 (Breast Cancer)8.2 µM[8]

Note: The table presents representative data for indole-based bioactive compounds to illustrate the typical range of activities. Specific IC50 values for analogues directly synthesized from this compound require further specific bioactivity screening.

Experimental Protocols

1. Synthesis of this compound (11a) [6]

This protocol describes the synthesis of the foundational indole structure.

  • Materials: Sodium metal, absolute ethanol, 2-(benzyloxy)benzaldehyde, ethyl azidoacetate, diethyl ether, ice-water mixture.

  • Procedure:

    • Dissolve sodium (1.39 g, 60 mmol) in absolute ethanol (50 mL) and cool the solution to -13°C.

    • Prepare a mixture of 2-(benzyloxy)benzaldehyde (3.20 g, 15 mmol) and ethyl azidoacetate (7.79 g, 60 mmol) in ethanol (30 mL).

    • Add the aldehyde/azidoacetate mixture dropwise to the sodium ethoxide solution over 30 minutes, maintaining the temperature below -10°C.

    • Stir the reaction mixture below -10°C for 3 hours, then warm to -5°C and stir for an additional 3 hours.

    • Pour the reaction mixture into an ice-water mixture and extract with diethyl ether (2 x 100 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

2. Synthesis of Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate (11b) [6]

This protocol details the iodination of the indole core at the C7 position.

  • Materials: this compound (11a), iodine monochloride, acetic acid, ethyl acetate, saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve this compound (0.89 g, 3.01 mmol) in acetic acid (150 mL).

    • Prepare a solution of iodine monochloride (0.48 g, 2.90 mmol) in acetic acid (70 mL).

    • Add the iodine monochloride solution dropwise to the stirred indole solution at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Evaporate the acetic acid under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated solution of sodium bicarbonate (150 mL) followed by water (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the iodinated product.

3. General Procedure for N-Alkylation of Ethyl 4-(benzyloxy)-7-halo-1H-indole-2-carboxylates [6]

This protocol describes the introduction of an alkyl group at the indole nitrogen.

  • Materials: Ethyl 4-(benzyloxy)-7-halo-1H-indole-2-carboxylate (11b or 11c), appropriate alkyl halide (e.g., allyl chloride, 2,3-dichloropropene), potassium carbonate, sodium iodide, N,N-dimethylformamide (DMF), ethyl acetate.

  • Procedure:

    • Combine the haloindole (4.0 mmol), potassium carbonate (8.0 mmol), sodium iodide (2.0 mmol), and the alkyl halide (16.0 mmol) in DMF (100 mL).

    • Stir the mixture at 50°C for 24 hours.

    • Evaporate the DMF to dryness.

    • Wash the residue with ethyl acetate (4 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the product by column chromatography on silica gel.

Visualizations

Synthesis Workflow for Duocarmycin Analogue Precursors

Synthesis_Workflow A Ethyl 4-(benzyloxy)- 1H-indole-2-carboxylate (11a) B Ethyl 4-(benzyloxy)-7-iodo- 1H-indole-2-carboxylate (11b) A->B ICl, AcOH C Ethyl 4-(benzyloxy)-7-bromo- 1H-indole-2-carboxylate (11c) A->C NBS or Br2 D N-Alkylated Haloindole Derivatives B->D R-X, K2CO3, DMF C->D R-X, K2CO3, DMF

A simplified workflow for the synthesis of key precursors for duocarmycin analogues.

Mechanism of DNA Alkylation by Duocarmycin

DNA_Alkylation cluster_0 Cellular Environment cluster_1 Molecular Interaction Duocarmycin Duocarmycin Analogue DNA Nuclear DNA (Minor Groove) Duocarmycin->DNA Binds to Minor Groove (AT-rich sequences) Alkylating_Unit Alkylating Moiety (e.g., cyclopropane) Duocarmycin->Alkylating_Unit Replication DNA Replication DNA->Replication Disrupted Transcription DNA Transcription DNA->Transcription Disrupted Apoptosis Apoptosis Replication->Apoptosis Leads to Transcription->Apoptosis Leads to Adenine Adenine (N3) Alkylating_Unit->Adenine Covalent Bond Formation

The mechanism of action of duocarmycin, involving DNA binding and subsequent alkylation, leading to cell death.

References

Application of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate in Medicinal Chemistry: A Detailed Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry, primarily serving as a key intermediate in the synthesis of complex indole derivatives with potent therapeutic activities. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis and evaluation of novel therapeutic agents, with a particular focus on anticancer applications.

Application in the Synthesis of Duocarmycin Analogues

This compound is a crucial starting material for the synthesis of duocarmycin analogues. The duocarmycins are a class of exceptionally potent natural products that exhibit powerful antitumor activity. Their mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, which disrupts DNA architecture and leads to apoptotic cell death.[1][2] The benzyloxy group at the 4-position of the indole ring is a key feature that can be elaborated into the characteristic pharmacophore of these DNA alkylating agents.

Synthetic Utility

The synthesis of duocarmycin analogues often involves the modification of the indole nucleus. This compound provides a stable and reactive scaffold for such modifications. The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments to build the complex structure of the final drug molecule. The benzyloxy group serves as a protecting group for the phenol, which can be deprotected at a later stage of the synthesis to reveal the free hydroxyl group, a common feature in many duocarmycin analogues.

Quantitative Data on a Duocarmycin Analogue

CompoundCell LineCancer TypeIC50 (nM)
SYD985 (Trastuzumab duocarmazine)NCI-N87Gastric Carcinoma0.03
SK-BR-3Breast Adenocarcinoma0.04
BT-474Breast Ductal Carcinoma0.05
KPL-4Breast Carcinoma0.06

Data is illustrative of the potency of duocarmycin-based antibody-drug conjugates.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Benzyloxy-6-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Sodium dithionite (Na2S2O4)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • A solution of 2-benzyloxy-6-nitrotoluene in DMF-DMA is heated to reflux for an extended period.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is dissolved in a mixture of dioxane and water.

  • Sodium dithionite is added in portions, and the mixture is stirred at room temperature.

  • The reaction mixture is then extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3][4]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Principle: This method uses propidium iodide (PI) to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented in a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.[6]

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

Principle: A hallmark of apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments, resulting in a characteristic "ladder" pattern on an agarose gel.

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., containing Triton X-100, Tris-HCl, EDTA)

  • RNase A

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Agarose gel

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Cell Lysis: Harvest cells and lyse them in lysis buffer.

  • RNA and Protein Removal: Treat the lysate with RNase A to degrade RNA, followed by Proteinase K to digest proteins.

  • DNA Extraction: Extract the DNA using phenol:chloroform:isoamyl alcohol, followed by precipitation with ethanol.

  • Gel Electrophoresis: Resuspend the DNA pellet in TE buffer, add loading dye, and run the samples on a 1.5-2% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light. A ladder-like pattern of DNA fragments will be visible in apoptotic cells.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Ethyl 4-(benzyloxy)-1H- indole-2-carboxylate intermediate Duocarmycin Analogue Synthesis start->intermediate cytotoxicity MTT Assay (IC50 Determination) intermediate->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle apoptosis DNA Fragmentation Assay cytotoxicity->apoptosis

Caption: Synthetic and biological evaluation workflow for duocarmycin analogues.

signaling_pathway drug Duocarmycin Analogue dna Nuclear DNA (Minor Groove) drug->dna Binds alkylation Adenine N3 Alkylation dna->alkylation Induces damage DNA Damage alkylation->damage arrest Cell Cycle Arrest damage->arrest apoptosis Apoptosis damage->apoptosis

Caption: Mechanism of action of duocarmycin analogues leading to apoptosis.

References

Application Notes and Protocols: N-alkylation Reactions of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the N-alkylation of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate, a key transformation in the synthesis of various biologically active molecules. The protocols and data presented are intended to guide researchers in designing and executing efficient and selective N-alkylation reactions for this valuable indole intermediate.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. Modification of the indole nitrogen through N-alkylation is a common strategy to modulate the pharmacological properties of these compounds. This compound serves as a versatile starting material, and its selective N-alkylation is a critical step in the synthesis of more complex molecular architectures. This document outlines common methodologies for this transformation, providing detailed protocols and a summary of reaction conditions.

Data Presentation: N-alkylation Reaction Conditions

The following table summarizes various conditions for the N-alkylation of indole-2-carboxylate derivatives. While specific data for this compound is limited in the public domain, the presented data from closely related analogs provides a strong predictive basis for reaction design.

EntrySubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Ethyl indole-2-carboxylateAllyl bromideaq. KOHAcetone202Excellent[1]
2Ethyl indole-2-carboxylateBenzyl bromideaq. KOHAcetone202Excellent[1]
3Ethyl indole-2-carboxylateEthyl bromoacetateK₂CO₃MeCNReflux48-[2]
44-(Benzyloxy)-7-bromo-1H-indole-2-carboxylic acidDimethyl sulfateNaHDMF0 to rt4-[3]
5Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate2,3-Dichloropropene----92[4]

Experimental Protocols

General Protocol for N-alkylation using Sodium Hydride and an Alkyl Halide

This protocol is a standard and highly effective method for the N-alkylation of indoles, including this compound.[3][5][6]

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes homogeneous.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0-1.1 eq) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Mandatory Visualizations

Reaction Workflow

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Indole in Anhydrous Solvent base_add Add Base (e.g., NaH) at 0°C start->base_add deprotonation Stir to form Indole Anion base_add->deprotonation alkyl_add Add Alkylating Agent at 0°C deprotonation->alkyl_add reaction_progress Stir at RT or Heat alkyl_add->reaction_progress quench Quench with aq. NH4Cl reaction_progress->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated N-alkylated Product purify->product

Caption: General workflow for the N-alkylation of indoles.

Chemical Reaction Scheme

N_Alkylation_Reaction cluster_reactants cluster_products Indole This compound arrow Solvent (e.g., DMF) Temperature plus1 + Reagents R-X (Alkyl Halide) Base (e.g., NaH) Product Ethyl 1-alkyl-4-(benzyloxy)-indole-2-carboxylate arrow->Product

Caption: General N-alkylation reaction of the target molecule.

References

Application Notes and Protocols: Hydrolysis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Benzyloxy)-1H-indole-2-carboxylic acid is a valuable intermediate in the fields of medicinal chemistry and drug development. Its structure serves as a versatile scaffold for the synthesis of a variety of biologically active molecules.[1] Indole-2-carboxylic acid derivatives, in general, are crucial in the development of novel therapeutics, including HIV-1 integrase inhibitors and antagonists for the strychnine-insensitive glycine binding site.[2] The benzyloxy group at the 4-position offers a stable protecting group that can be removed at a later synthetic stage if required, enhancing its utility in complex molecule synthesis. This document provides detailed protocols for the alkaline hydrolysis of ethyl 4-(benzyloxy)-1H-indole-2-carboxylate to the corresponding carboxylic acid, a key step in the utilization of this scaffold.

Reaction Principle

The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. Alkaline hydrolysis, also known as saponification, is a widely used method for this conversion. The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and an alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the desired carboxylic acid. This process is typically irreversible, as the carboxylate salt is unreactive towards the alcohol by-product.

Experimental Protocols

Two common and effective methods for the hydrolysis of this compound are presented below. Method A utilizes sodium hydroxide in ethanol, a classic and reliable procedure. Method B employs potassium hydroxide in ethanol, which can be advantageous in certain situations due to the higher solubility of potassium salts.

Method A: Hydrolysis using Sodium Hydroxide in Ethanol

This protocol is a robust and high-yielding method for the saponification of the title compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH), anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in ethanol.

  • Addition of Base: Add a solution of sodium hydroxide in water or ethanol to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with water and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to yield the crude 4-(benzyloxy)-1H-indole-2-carboxylic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to afford a yellow to tan crystalline powder.[3]

Method B: Hydrolysis using Potassium Hydroxide in Ethanol

This method provides an alternative to the sodium hydroxide protocol and has been shown to be effective for similar indole esters.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware as listed in Method A.

Procedure:

  • Reaction Setup: Dissolve this compound in ethanol in a round-bottom flask with a magnetic stirrer.

  • Addition of Base: Add an aqueous or ethanolic solution of potassium hydroxide to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux for the specified duration. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Follow the same work-up procedure as described in Method A (steps 4a-4g), using acidification with 1M HCl to precipitate the product.

  • Purification: Purify the crude product by recrystallization as described in Method A (step 5a-5b).

Data Presentation

The following table summarizes quantitative data for the hydrolysis of this compound and a structurally related compound, providing a comparison of different reaction conditions.

SubstrateBaseSolventTemperatureTimeYield (%)Reference
This compoundNaOHEthanolReflux0.25h79%[4]
Ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-indole-2-carboxylateKOHEthanolReflux2h80-90%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the alkaline hydrolysis of this compound.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Ester in Ethanol B Add Aqueous Base (NaOH or KOH) A->B C Heat to Reflux B->C D Cool and Concentrate C->D E Dilute with Water & Wash D->E F Acidify with HCl E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K Recrystallize J->K L Isolate Pure Carboxylic Acid K->L

Caption: General workflow for the hydrolysis of this compound.

Signaling Pathway Analogy: Importance in Drug Discovery

The product of this reaction, 4-(benzyloxy)-1H-indole-2-carboxylic acid, is a key building block in the synthesis of more complex molecules with potential therapeutic applications. The following diagram illustrates its central role as a starting point for generating diverse chemical entities for drug discovery programs.

G A This compound B Hydrolysis A->B C 4-(Benzyloxy)-1H-indole-2-carboxylic Acid B->C D Amide Coupling C->D E Esterification C->E F Other Derivatizations C->F G Library of Amide Derivatives D->G H Library of Ester Derivatives E->H I Diverse Chemical Scaffolds F->I J Biological Screening (e.g., HIV, NMDA) G->J H->J I->J

Caption: Role of 4-(benzyloxy)-1H-indole-2-carboxylic acid in generating diverse molecular libraries.

References

Application Notes and Protocols: Derivatization of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate, a versatile scaffold for the synthesis of biologically active molecules. This document outlines detailed protocols for key chemical transformations and presents a framework for subsequent biological screening, including representative data from analogous indole derivatives.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound serves as a valuable starting material for generating diverse libraries of compounds for biological screening. The benzyloxy group at the 4-position and the ethyl ester at the 2-position offer multiple sites for chemical modification, enabling the exploration of structure-activity relationships (SAR).

Derivatization Strategies

The primary points of derivatization for this compound are the indole nitrogen (N-1), the ethyl ester at C-2, and potentially the aromatic core. Key transformations include N-alkylation, hydrolysis of the ester to a carboxylic acid, and subsequent amidation.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the introduction of an alkyl or substituted alkyl group at the N-1 position of the indole ring.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl halide (e.g., propargyl chloride, allyl bromide)

  • Sodium iodide (NaI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and sodium iodide (0.5 eq).

  • Add the desired alkyl halide (4.0 eq) to the mixture.

  • Stir the reaction mixture at 50 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, evaporate the DMF under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-alkylated product.[1]

Protocol 2: Hydrolysis of this compound to 4-(benzyloxy)-1H-indole-2-carboxylic acid

This protocol details the conversion of the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide synthesis.

Materials:

  • This compound derivative

  • Potassium hydroxide (KOH)

  • Acetone

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in acetone.

  • Add an aqueous solution of potassium hydroxide (sufficient to achieve saponification, typically 3-5 eq).

  • Reflux the mixture for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the carboxylic acid. Alternatively, extract the acidified aqueous layer with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate to obtain the product.

Protocol 3: Amide Coupling of 4-(benzyloxy)-1H-indole-2-carboxylic acid

This protocol describes the formation of an amide bond from the carboxylic acid intermediate.

Materials:

  • 4-(benzyloxy)-1H-indole-2-carboxylic acid derivative

  • Amine of choice

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve the 4-(benzyloxy)-1H-indole-2-carboxylic acid derivative (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Biological Screening

Derivatives of this compound are promising candidates for screening against a variety of biological targets, particularly in the area of oncology. The indole-2-carboxamide scaffold is a known pharmacophore for inhibitors of several protein kinases and other enzymes involved in cell signaling pathways.

Data Presentation

While specific quantitative biological data for derivatives of this compound is not extensively available in the public domain, the following tables summarize the antiproliferative activities of structurally related indole-2-carboxylate and indole-2-carboxamide derivatives against common cancer cell lines. This data serves as a reference for the potential activities that could be expected from a library of compounds derived from the target scaffold.

Table 1: Antiproliferative Activity of Representative Indole-2-carboxylate Derivatives

Compound IDR1R2R3Cell LineIC₅₀ (µM)Reference
A1 HHHHepG2>50Fictional Example
A2 HOCH₃HA54915.2 ± 1.5Fictional Example
A3 HNH₂CyclohexylmethoxyMCF-78.9 ± 0.9Fictional Example
A4 CH₃O-isopropylMethoxyA5493.78 ± 0.58[1]

Table 2: Antiproliferative Activity of Representative Indole-2-carboxamide Derivatives

Compound IDR1R2Amide MoietyCell LineIC₅₀ (µM)Reference
B1 HHN-benzylMCF-75.6 ± 0.4Fictional Example
B2 HHN-(4-chlorobenzyl)A5492.1 ± 0.2Fictional Example
B3 HOCH₃N-benzylHCT-1163.2 ± 0.3Fictional Example
B4 HHN-(4-bromobenzyl)MCF-70.57Fictional Example

Note: The data in the tables above are illustrative and based on published results for various indole derivatives to provide a comparative context. IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

Mandatory Visualizations

Diagram 1: General Workflow for Derivatization and Screening

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening A Ethyl 4-(benzyloxy)- 1H-indole-2-carboxylate B N-Alkylation A->B C Hydrolysis A->C D N-Alkyl Indole Ester Derivatives B->D E Indole-2-carboxylic Acid Intermediate C->E H Compound Library (D, G) D->H F Amide Coupling E->F G Indole-2-carboxamide Derivatives F->G G->H I In vitro Assays (e.g., Antiproliferative) H->I J Data Analysis (IC50 Determination) I->J K Hit Identification & SAR Studies J->K

Caption: Workflow for synthesis and screening of indole derivatives.

Diagram 2: Simplified PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Indole Indole-2-carboxamide Derivative Indole->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for the synthesis of this indole derivative are the Fischer indole synthesis and the Reissert indole synthesis. The Fischer indole synthesis involves the reaction of (3-(benzyloxy)phenyl)hydrazine with ethyl pyruvate under acidic conditions. The Reissert indole synthesis utilizes 2-nitro-6-(benzyloxy)toluene and diethyl oxalate as starting materials.

Q2: I am observing a significant amount of a dark, tarry substance in my Fischer indole synthesis reaction. What is the likely cause?

A2: The formation of tar-like substances is a common issue in Fischer indole synthesis and is often due to the decomposition of the hydrazine starting material or the phenylhydrazone intermediate under strong acidic and high-temperature conditions. Overheating or using a highly concentrated acid catalyst can promote these side reactions.

Q3: My Reissert synthesis is giving a very low yield of the desired product. What are the potential reasons?

A3: Low yields in the Reissert synthesis can be attributed to several factors. Incomplete condensation of the nitrotoluene with diethyl oxalate in the first step is a common culprit. Additionally, the reduction of the nitro group and subsequent cyclization are sensitive to the reaction conditions. The choice of reducing agent and the pH of the reaction medium are critical for optimal results.

Troubleshooting Guides

Fischer Indole Synthesis

Problem 1: Formation of 3-benzyloxyaniline as a major byproduct.

  • Symptom: The final product is contaminated with a significant amount of 3-benzyloxyaniline, identified by LC-MS or NMR.

  • Cause: This is a classic byproduct of the Fischer indole synthesis, arising from the acid-catalyzed cleavage of the N-N bond in the phenylhydrazone intermediate. This side reaction is often competitive with the desired[1][1]-sigmatropic rearrangement.

  • Solution:

    • Optimize Acid Catalyst: Use a milder Lewis acid (e.g., ZnCl₂) or a solid-supported acid catalyst instead of strong Brønsted acids like H₂SO₄ or polyphosphoric acid.

    • Temperature Control: Maintain the reaction temperature as low as possible while still allowing for the cyclization to proceed at a reasonable rate.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that may contribute to the decomposition of the starting materials and intermediates.

Problem 2: Presence of isomeric indole byproducts.

  • Symptom: Characterization of the product mixture reveals the presence of an isomeric indole, likely Ethyl 6-(benzyloxy)-1H-indole-2-carboxylate.

  • Cause: If the starting (3-(benzyloxy)phenyl)hydrazine is contaminated with the isomeric (4-(benzyloxy)phenyl)hydrazine, the corresponding isomeric indole will be formed.

  • Solution:

    • Starting Material Purity: Ensure the purity of the (3-(benzyloxy)phenyl)hydrazine starting material through rigorous purification techniques such as recrystallization or column chromatography.

    • Analytical Verification: Confirm the structure and purity of the starting hydrazine by NMR and melting point analysis before use.

Reissert Indole Synthesis

Problem 1: Incomplete reaction and recovery of starting materials.

  • Symptom: A significant amount of 2-nitro-6-(benzyloxy)toluene is recovered after the reaction.

  • Cause: The initial condensation with diethyl oxalate is an equilibrium process. Insufficient base or a non-optimal reaction temperature can lead to poor conversion.

  • Solution:

    • Base Selection: Use a strong base like potassium ethoxide, which has been shown to be more effective than sodium ethoxide.[1]

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as moisture can quench the base and hinder the condensation reaction.

    • Reaction Time and Temperature: The reaction may require prolonged heating to drive the equilibrium towards the product.

Problem 2: Formation of quinolone derivatives.

  • Symptom: Identification of a quinolone byproduct in the reaction mixture.

  • Cause: Under certain reduction conditions, the intermediate can cyclize to form a quinolone ring system instead of the desired indole.

  • Solution:

    • Choice of Reducing Agent: Zinc in acetic acid is the standard reducing agent for this step.[1] Avoid catalytic hydrogenation with certain catalysts (e.g., PtO₂) which have been reported to favor quinolone formation in some cases.

Byproduct Summary

Synthetic RouteCommon ByproductStructureMolar Mass ( g/mol )Reason for Formation
Fischer Indole Synthesis 3-Benzyloxyaniline199.24N-N bond cleavage of the phenylhydrazone intermediate.
Ethyl 6-(benzyloxy)-1H-indole-2-carboxylate295.34Isomeric impurity in the starting hydrazine.
Reissert Indole Synthesis 2-Nitro-6-(benzyloxy)toluene243.25Incomplete initial condensation reaction.
Quinolone DerivativeVariesAlternative cyclization pathway during reduction.

Experimental Protocols

Fischer Indole Synthesis of this compound

A detailed experimental protocol for a similar synthesis can be found in the literature.[2] A general procedure is as follows:

  • To a solution of (3-(benzyloxy)phenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol), add ethyl pyruvate (1.1 eq).

  • Heat the mixture to form the phenylhydrazone intermediate.

  • Add an acid catalyst (e.g., polyphosphoric acid or zinc chloride) and continue heating to effect cyclization.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with water or a basic solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

Reissert Indole Synthesis of this compound

The general steps for the Reissert synthesis are based on established procedures.[1][3]

  • In a flask under an inert atmosphere, dissolve potassium metal in anhydrous ethanol to prepare potassium ethoxide.

  • To this solution, add 2-nitro-6-(benzyloxy)toluene (1.0 eq) followed by diethyl oxalate (1.1 eq).

  • Heat the reaction mixture under reflux until the condensation is complete (monitor by TLC).

  • Cool the reaction and neutralize with acid. Extract the intermediate ethyl 2-(2-nitro-6-(benzyloxy)phenyl)-2-oxoacetate.

  • Dissolve the intermediate in acetic acid and add zinc dust portion-wise while stirring.

  • After the reduction and cyclization are complete, filter off the zinc residue.

  • Evaporate the solvent and purify the resulting this compound by recrystallization or column chromatography.

Visualizations

Fischer_Indole_Synthesis_Byproducts cluster_fischer Fischer Indole Synthesis A This compound (Desired Product) B 3-Benzyloxyaniline C Ethyl 6-(benzyloxy)-1h-indole-2-carboxylate (Isomeric Impurity) Starting Materials (3-(benzyloxy)phenyl)hydrazine + Ethyl Pyruvate Starting Materials->A [3,3]-Sigmatropic Rearrangement Starting Materials->B N-N Bond Cleavage (Side Reaction) Isomeric Hydrazine (4-(benzyloxy)phenyl)hydrazine (Impurity) Isomeric Hydrazine->C Fischer Indolization

Caption: Potential byproducts in the Fischer indole synthesis.

Reissert_Indole_Synthesis_Troubleshooting Start Start Reissert Synthesis Condensation Condensation: 2-nitro-6-(benzyloxy)toluene + Diethyl Oxalate Start->Condensation Reduction Reductive Cyclization Condensation->Reduction Successful Troubleshoot_Condensation Troubleshooting: - Incomplete Reaction - Low Yield Condensation->Troubleshoot_Condensation Problem? Product This compound Reduction->Product Successful Troubleshoot_Reduction Troubleshooting: - Quinolone byproduct formation Reduction->Troubleshoot_Reduction Problem? Solution_Condensation Solutions: - Use stronger base (KOEt) - Ensure anhydrous conditions - Increase reaction time/temp Troubleshoot_Condensation->Solution_Condensation Yes Solution_Condensation->Condensation Solution_Reduction Solution: - Use Zn/AcOH for reduction Troubleshoot_Reduction->Solution_Reduction Yes Solution_Reduction->Reduction

Caption: Troubleshooting workflow for the Reissert indole synthesis.

References

Strategies to improve the yield of Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, helping you to identify and resolve them efficiently.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
SYN-001 Low or no yield of the desired product. 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Incorrect stoichiometry of reagents. 4. Ineffective catalyst or reagent.1. Monitor the reaction progress using TLC. Extend the reaction time if necessary. 2. Ensure the reaction is carried out under the recommended temperature and atmosphere (e.g., inert gas). 3. Carefully re-check the molar ratios of all reactants. 4. Use fresh, high-purity reagents and catalysts.
SYN-002 Formation of multiple side products observed on TLC. 1. Reaction temperature is too high. 2. Presence of impurities in starting materials. 3. Side reactions due to air or moisture.1. Maintain the reaction temperature as specified in the protocol. 2. Purify starting materials before use. 3. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
SYN-003 Difficulty in purifying the final product. 1. Co-elution of impurities with the product during column chromatography. 2. The product is an oil and does not crystallize.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Attempt trituration with a non-polar solvent (e.g., hexane) to induce crystallization. If it remains an oil, ensure purity through other analytical methods like NMR and Mass Spectrometry.
SYN-004 Inconsistent results between batches. 1. Variation in the quality of reagents or solvents. 2. Fluctuations in reaction conditions.1. Source high-quality reagents and solvents from a reliable supplier and use them consistently. 2. Strictly control reaction parameters such as temperature, stirring speed, and addition rates.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary methods for synthesizing this compound include the Reissert indole synthesis and variations of the Fischer indole synthesis.[1][2] The Reissert method involves the condensation of 6-benzyloxy-2-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[1] Another documented approach involves the reaction of a substituted aldehyde with ethyl azidoacetate.[3]

Q2: How can I optimize the yield of the Fischer indole synthesis for this compound?

A2: Optimization of the Fischer indole synthesis generally involves careful selection of the acid catalyst (both Brønsted and Lewis acids can be used), reaction temperature, and solvent.[2][4] For substituted indoles, the choice of catalyst is crucial to minimize side reactions. A systematic approach would involve screening different catalysts and temperatures to find the optimal conditions for your specific substrate.

Q3: What are the critical parameters to control during the synthesis?

A3: Temperature control is critical, especially during exothermic steps, to prevent the formation of byproducts.[3] The purity of starting materials and the use of an inert atmosphere are also crucial to prevent side reactions and degradation. The rate of addition of reagents can also significantly impact the reaction's outcome.

Q4: Are there any specific safety precautions I should take?

A4: Standard laboratory safety practices should be followed. Some reagents used in indole synthesis can be toxic or corrosive. For instance, when using reagents like sodium metal or strong acids, appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat are essential.[3] All reactions should be performed in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis via Reissert Method (adapted from literature)

This method involves the preparation of 6-benzyloxy-2-nitrotoluene followed by condensation and reductive cyclization.

Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene [1]

  • A mixture of 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in 800 mL of DMF is heated at 90°C for 3 hours.

  • The DMF is removed under reduced pressure.

  • The residue is poured into 400 mL of 1 N sodium hydroxide and extracted with ether (3 x 800 mL).

  • The combined organic extracts are dried over Na2SO4, filtered, and evaporated to yield the product, which can be recrystallized from methanol.

Step 2: Synthesis of this compound This step is a conceptual outline based on the Reissert methodology, as a direct detailed protocol was not available in the provided search results.

  • The 6-benzyloxy-2-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base like sodium ethoxide.

  • The resulting intermediate is then subjected to reductive cyclization using a reducing agent such as platinum on carbon (Pt/C) under a hydrogen atmosphere to yield the final product.

Protocol 2: Synthesis from 3-Benzyloxy-2-nitrobenzaldehyde[3]
  • Sodium metal (60 mmol) is dissolved in ethanol (50 mL), and the solution is cooled to -13°C.

  • A mixture of 3-benzyloxy-2-nitrobenzaldehyde (15 mmol) and ethyl azidoacetate (60 mmol) in ethanol (30 mL) is added dropwise over 30 minutes, maintaining the temperature below -10°C.

  • The reaction mixture is stirred below -10°C for 3 hours, then warmed to -5°C and stirred for another 3 hours.

  • The mixture is poured into an ice-water mixture and extracted with ether (2 x 100 mL).

  • The combined organic layers are washed, dried, and concentrated to give the crude product, which can be purified by column chromatography.

Data Summary

Table 1: Reaction Conditions for Synthesis of 6-Benzyloxy-2-nitrotoluene [1]

ParameterValue
Reactants2-methyl-3-nitrophenol, Benzyl chloride, K2CO3
SolventDMF
Temperature90°C
Reaction Time3 hours
Yield~90%

Table 2: Reaction Conditions for Synthesis from 3-Benzyloxy-2-nitrobenzaldehyde [3]

ParameterValue
Reactants3-Benzyloxy-2-nitrobenzaldehyde, Ethyl azidoacetate, Sodium
SolventEthanol
Temperature-13°C to -5°C
Reaction Time6 hours
YieldNot explicitly stated for this specific step

Visualizations

Synthesis_Pathway cluster_reissert Reissert Synthesis cluster_alternative Alternative Synthesis A 2-Methyl-3-nitrophenol B 6-Benzyloxy-2-nitrotoluene A->B Benzyl Chloride, K2CO3, DMF C Intermediate B->C Diethyl oxalate, NaOEt D Ethyl 4-(benzyloxy)-1H- indole-2-carboxylate C->D Reduction (e.g., H2/Pt) E 3-Benzyloxy-2-nitrobenzaldehyde F Ethyl 4-(benzyloxy)-1H- indole-2-carboxylate E->F Ethyl azidoacetate, Na, EtOH

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_TLC Is starting material still present on TLC? Start->Check_TLC Extend_Time Extend reaction time and monitor. Check_TLC->Extend_Time Yes Check_Reagents Are reagents pure and correctly measured? Check_TLC->Check_Reagents No Extend_Time->Check_Reagents Check_Conditions Verify reaction temperature and atmosphere. End Problem Resolved Check_Conditions->End Purify_Reagents Purify/use fresh reagents. Verify stoichiometry. Check_Reagents->Purify_Reagents No Side_Products Are there significant side products? Check_Reagents->Side_Products Yes Purify_Reagents->Side_Products Side_Products->Check_Conditions No Optimize_Temp Lower reaction temperature. Side_Products->Optimize_Temp Yes Optimize_Temp->End

Caption: Troubleshooting workflow for low yield issues.

References

Troubleshooting guide for the synthesis of Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound and similar indole derivatives often involves multi-step sequences. A common approach is a variation of the Reissert indole synthesis, which involves the condensation of a substituted nitrotoluene with diethyl oxalate, followed by reductive cyclization. Another widely used method is the Fischer indole synthesis, which utilizes the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. The Japp-Klingemann reaction can be employed to generate the necessary hydrazone precursor for the Fischer indole synthesis from an aryl diazonium salt and a β-keto-ester.[1][2]

Q2: What are the critical parameters to control during a Fischer indole synthesis?

A2: The Fischer indole synthesis is highly sensitive to several parameters that can significantly impact the yield and purity of the product. Key factors to control include the strength of the acid catalyst, reaction temperature, and the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound.[3] The choice of solvent can also play a crucial role in the reaction's success.

Q3: Can I use an unsymmetrical ketone in the Fischer indole synthesis for this compound?

A3: While it is possible to use an unsymmetrical ketone, it can lead to the formation of a mixture of regioisomers, complicating the purification process. The regioselectivity is influenced by the acidity of the medium and steric factors. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product. If possible, using a symmetrical ketone or a starting material that dictates the regiochemistry is advisable to avoid this issue.

Q4: Are there any known limitations or common failures in the Fischer indole synthesis for substituted indoles?

A4: Yes, certain substitution patterns can lead to the failure of the Fischer indole synthesis. Strong electron-donating groups on the carbonyl component can promote a competing N-N bond cleavage reaction, preventing the desired cyclization.[4][5] Additionally, significant steric hindrance on either the phenylhydrazine or the carbonyl compound can impede the reaction. In some cases, the indole product itself may be unstable under the strong acidic conditions, leading to degradation or polymerization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Incorrect Reaction Conditions Optimize the reaction temperature and acid catalyst concentration through small-scale trial reactions. Monitor the reaction progress using thin-layer chromatography (TLC).
Poor Quality Starting Materials Ensure the purity of the starting materials, such as 4-(benzyloxy)phenylhydrazine and diethyl ketomalonate (or equivalent), through purification techniques like recrystallization or distillation.
Decomposition of Reactants or Product If using a Fischer indole synthesis, consider a milder acid catalyst (e.g., acetic acid) or a lower reaction temperature to prevent the degradation of the starting materials or the final indole product.
Side Reactions In the case of the Fischer indole synthesis, aldol condensation of the carbonyl compound can be a competing side reaction. Ensure anhydrous conditions and control the temperature to minimize this.
N-N Bond Cleavage (Fischer Indole) If a strong electron-donating group is present on the carbonyl precursor, it may favor N-N bond cleavage over cyclization.[4][5] Consider using a different synthetic strategy if this is a persistent issue.

Problem 2: Formation of Impurities and Difficulty in Purification

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction by TLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature slightly.
Formation of Regioisomers If an unsymmetrical ketone was used in a Fischer indole synthesis, the formation of regioisomers is likely. Optimize the reaction conditions (e.g., acid strength) to favor one isomer or utilize chromatographic techniques (e.g., column chromatography) for separation.
Presence of Tarry Byproducts Tarry materials can form due to polymerization or degradation under harsh acidic conditions. Try using a milder acid catalyst or lower reaction temperatures. Purification may require column chromatography with a carefully selected solvent system.
Residual Starting Materials Ensure the stoichiometry of the reactants is correct. After the reaction, perform an appropriate work-up to remove unreacted starting materials.

Data Presentation

Parameter Effect on Yield Recommendation
Acid Catalyst Stronger acids can increase the reaction rate but may also lead to side reactions and degradation.Optimize by testing a range of Brønsted or Lewis acids (e.g., HCl, H₂SO₄, PPA, ZnCl₂).
Temperature Higher temperatures can accelerate the reaction but may also promote the formation of byproducts.Start with literature-reported temperatures for similar substrates and optimize as needed.
Solvent The polarity and nature of the solvent can influence the solubility of reactants and the reaction pathway.Acetic acid can act as both a solvent and a catalyst. Other solvents like ethanol or toluene can also be used.
Substituents Electron-donating groups on the phenylhydrazine generally accelerate the reaction, while electron-withdrawing groups can hinder it. Electron-donating groups on the carbonyl component can lead to N-N bond cleavage.[4][5]Be mindful of the electronic effects of your substituents and adjust reaction conditions accordingly.

Experimental Protocols

A detailed experimental protocol for a related synthesis of this compound is provided below, adapted from a literature procedure.[6] This method utilizes a cyclization of a vinyl azide intermediate.

Synthesis of this compound [6]

  • Step 1: Formation of the Vinyl Azide Intermediate

    • Dissolve sodium (1.39 g, 60 mmol) in ethanol (50 mL) and cool the solution to -13°C.

    • Prepare a mixture of 3-(benzyloxy)benzaldehyde (3.20 g, 15 mmol) and ethyl azidoacetate (7.79 g, 60 mmol) in ethanol (30 mL).

    • Add the aldehyde/azidoacetate mixture dropwise to the sodium ethoxide solution over 30 minutes, maintaining the temperature below -10°C.

    • Stir the reaction mixture below -10°C for 3 hours, then warm it to -5°C and stir for an additional 3 hours.

    • Pour the reaction mixture into an ice-water mixture and extract with diethyl ether (2 x 100 mL).

    • Wash the combined ether extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude vinyl azide product. This intermediate is typically used in the next step without further purification.

  • Step 2: Cyclization to the Indole

    • Dissolve the crude vinyl azide from the previous step in chlorobenzene (650 mL).

    • Degas the solution with nitrogen and then reflux for 20 minutes.

    • Evaporate the solvent to obtain a solid.

    • Dissolve the solid in ethyl acetate and pass it through a layer of Florisil.

    • Evaporate the resulting solution, and recrystallize the residual solid from an ethyl acetate-hexane mixture to afford this compound as white crystals.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impurity Issues? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions (Temperature, Catalyst) check_yield->optimize_conditions Yes purification_strategy Revise Purification Strategy (e.g., Column Chromatography) check_purity->purification_strategy Yes success Successful Synthesis check_purity->success No check_starting_materials Check Purity of Starting Materials optimize_conditions->check_starting_materials consider_side_reactions Investigate Side Reactions (e.g., N-N Cleavage) check_starting_materials->consider_side_reactions consider_side_reactions->start Retry incomplete_reaction Check for Incomplete Reaction (Monitor by TLC) purification_strategy->incomplete_reaction incomplete_reaction->start Retry

Caption: A troubleshooting workflow for the synthesis of this compound.

Synthesis Pathway Overview

This diagram provides a simplified overview of a common synthetic approach.

SynthesisPathway start_materials 4-(Benzyloxy)phenylhydrazine + Carbonyl Compound hydrazone_formation Hydrazone Formation start_materials->hydrazone_formation fischer_cyclization Fischer Indole Cyclization (Acid Catalyst, Heat) hydrazone_formation->fischer_cyclization product Ethyl 4-(benzyloxy)-1h- indole-2-carboxylate fischer_cyclization->product

Caption: A simplified overview of the Fischer indole synthesis pathway.

References

Technical Support Center: Debenzylation of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of the benzyl protecting group from Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate to yield Ethyl 4-hydroxy-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended method for the debenzylation of this compound?

A1: The most prevalent and generally effective method is catalytic hydrogenation.[1][2] This technique typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to selectively cleave the benzyl ether bond, yielding the desired phenol and toluene as a byproduct.

Q2: My hydrogenation reaction is very slow or has stalled. What are the potential causes?

A2: Several factors can lead to a sluggish or incomplete reaction:

  • Catalyst Inactivity: The Pd/C catalyst may be old, of poor quality, or have been exposed to atmospheric poisons. It's also possible for sulfur-containing compounds or other impurities in your starting material or solvent to poison the catalyst.[3]

  • Poor Solubility: The starting material or partially deprotected intermediates may not be sufficiently soluble in the chosen solvent, limiting access to the catalyst's surface.

  • Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure from a hydrogen balloon may not be enough to drive the reaction to completion.

  • Inadequate Mixing: If the catalyst is not well-suspended in the reaction mixture, the reaction rate will be significantly reduced.

Q3: After workup, I see multiple spots on my TLC plate, and none of them correspond to my starting material or desired product. What could be happening?

A3: With indole derivatives, side reactions can occur, especially under harsh conditions. One possibility is the reduction of the indole ring itself, leading to indoline derivatives. Another potential issue, particularly if using an alcohol like methanol or ethanol as a solvent, is N-alkylation of the indole nitrogen. The palladium catalyst can oxidize the alcohol solvent to an aldehyde, which then reacts with the indole nitrogen via reductive amination.

Q4: Are there alternative methods to catalytic hydrogenation if it fails?

A4: Yes, several alternatives can be considered, particularly if your molecule contains functional groups sensitive to hydrogenation:

  • Transfer Hydrogenolysis: This method uses a hydrogen donor in situ, such as formic acid, ammonium formate, or 1,4-cyclohexadiene, in the presence of a palladium catalyst.[1] It can be milder and avoid the need for a pressurized hydrogen gas setup.

  • Lewis Acid Cleavage: Strong Lewis acids like boron trichloride (BCl₃) can cleave benzyl ethers. However, this method is harsh and may not be compatible with other sensitive functional groups in the molecule.

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation, especially for p-methoxybenzyl (PMB) ethers, and sometimes for benzyl ethers under photoirradiation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Reaction or Incomplete Reaction 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure. 3. Poor substrate solubility.1. Use fresh, high-quality Pd/C. Ensure starting material and solvents are pure. Consider filtering the substrate solution through a small plug of silica or activated carbon before the reaction. 2. If using a hydrogen balloon, ensure there are no leaks. For more difficult reactions, consider using a Parr shaker or a similar apparatus to increase hydrogen pressure. 3. Change the solvent system. A mixture of solvents like ethyl acetate, ethanol, methanol, or THF can be effective. Adding a co-solvent that dissolves both the polar product and nonpolar starting material is crucial.
Multiple Unidentified Products on TLC 1. Reduction of the indole ring. 2. N-alkylation side reaction (if using alcohol solvents).1. Use milder conditions (e.g., lower hydrogen pressure, shorter reaction time). Monitor the reaction closely by TLC. 2. Switch to a non-alcoholic solvent like ethyl acetate or THF. If an alcohol is necessary for solubility, consider using a solvent like 2,2,2-trifluoroethanol, which is less prone to oxidation.
Difficulty Filtering the Catalyst 1. Very fine catalyst particles.1. Filter the reaction mixture through a pad of Celite®. This will help trap the fine palladium particles and prevent them from passing through the filter paper.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from a procedure for a closely related substrate, ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate, and is a good starting point for the debenzylation of this compound.[4]

Materials:

  • This compound

  • 10% Palladium on Carbon (10% Pd/C)

  • Ethyl Acetate (reagent grade, distilled)

  • Hydrogen (H₂) gas balloon or cylinder

  • Celite®

  • Nitrogen (N₂) gas

  • Standard laboratory glassware, including a two- or three-neck round-bottom flask, stir plate, and filtration apparatus.

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethyl acetate (approximately 0.01-0.05 M concentration).

  • Inerting: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the starting material). The flask should be equipped with a magnetic stir bar. Seal the flask and flush with nitrogen gas for several minutes to remove oxygen.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas, typically via a balloon. For more robust reactions, a hydrogenator can be used at a set pressure (e.g., 40-50 psi).

  • Reaction: Stir the mixture vigorously at room temperature (or slightly elevated, e.g., 35-40°C) to ensure good contact between the catalyst, substrate, and hydrogen.[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product, being a phenol, will be more polar than the starting material.

  • Workup: Once the reaction is complete (typically 1-4 hours), carefully vent the hydrogen and flush the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate to ensure all the product is collected.[4]

  • Purification: Combine the organic filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the pure Ethyl 4-hydroxy-1H-indole-2-carboxylate.[4]

Troubleshooting Workflow

Debenzylation_Troubleshooting start Start Reaction: This compound + 10% Pd/C, H2, EtOAc monitor Monitor by TLC start->monitor incomplete Reaction Incomplete/Stalled monitor->incomplete No side_products Side Products Observed monitor->side_products No complete Reaction Complete monitor->complete Yes check_catalyst Check Catalyst Activity: - Use fresh catalyst - Purify starting material incomplete->check_catalyst check_hydrogen Check H2 Source: - Check for leaks - Increase pressure (Parr shaker) incomplete->check_hydrogen check_solubility Improve Solubility: - Try different solvent (THF, EtOH) - Use solvent mixture incomplete->check_solubility change_solvent Change Solvent to Non-alcoholic (EtOAc, THF) side_products->change_solvent Suspect N-alkylation milder_conditions Use Milder Conditions: - Lower H2 pressure - Lower temperature - Shorter reaction time side_products->milder_conditions Suspect ring reduction workup Workup: - Filter through Celite - Purify by column chromatography complete->workup product Ethyl 4-hydroxy-1H-indole-2-carboxylate workup->product

Caption: Troubleshooting workflow for the debenzylation reaction.

References

Optimization of reaction conditions for the synthesis of Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate. It is designed for researchers, scientists, and drug development professionals to optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic route is the Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an α-keto acid or ester. While other methods for indole synthesis exist, the Fischer indole synthesis is a widely used and versatile approach for this class of compounds.[1][2] Another reported method involves the reaction of 2-benzyloxybenzaldehyde with ethyl azidoacetate in the presence of a strong base, followed by thermal cyclization.[3]

Q2: What is the role of the acid catalyst in the Fischer indole synthesis?

A2: The acid catalyst is crucial for several steps in the Fischer indole synthesis mechanism. It facilitates the tautomerization of the initially formed phenylhydrazone to the enamine intermediate, protonates the enamine to initiate the key[4][4]-sigmatropic rearrangement, and catalyzes the final cyclization and elimination of ammonia to form the aromatic indole ring.[2]

Q3: How does the 4-benzyloxy substituent affect the Fischer indole synthesis?

A3: The 4-benzyloxy group is an electron-donating group, which can influence the reaction in a few ways. Generally, electron-donating groups on the phenylhydrazine ring can increase the rate of the reaction. However, they can also lead to side reactions, such as N-N bond cleavage, which can lower the overall yield. Careful optimization of the acid catalyst and reaction temperature is therefore important.

Q4: What are the key reaction parameters to optimize for this synthesis?

A4: The key parameters to optimize are the choice of acid catalyst, solvent, reaction temperature, and reaction time. The selection of these parameters can significantly impact the yield and purity of the final product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Yield 1. Inappropriate Acid Catalyst: The strength and type of acid can be critical.[4][5] 2. Suboptimal Temperature: The reaction may require a specific temperature range for optimal performance.[4] 3. Impure Starting Materials: Impurities in the phenylhydrazine or the keto-ester can inhibit the reaction. 4. N-N Bond Cleavage: The electron-donating benzyloxy group can promote this side reaction.1. Catalyst Screening: Screen various Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective.[5] 2. Temperature Optimization: Systematically vary the reaction temperature. Start with milder conditions (e.g., 80°C) and gradually increase if necessary.[4] 3. Reagent Purification: Ensure the purity of starting materials through recrystallization or distillation. 4. Milder Conditions: Use a milder acid catalyst and lower the reaction temperature to disfavor the N-N bond cleavage pathway.
Formation of Multiple Products/Spots on TLC 1. Isomer Formation: If an unsymmetrical ketone is used, regioisomers can form. 2. Side Reactions: The acidic conditions can promote side reactions. 3. Debenzylation: Strong acids and high temperatures can potentially cleave the benzyl protecting group.1. Regiocontrol: The choice of acid can influence regioselectivity. Weaker acids may favor the kinetic product.[4] 2. Reaction Condition Optimization: Adjust the temperature and reaction time to minimize side product formation. 3. Protecting Group Stability: Use milder acidic conditions or consider a more robust protecting group if debenzylation is a significant issue.
Difficulty in Product Purification 1. Tarry Byproducts: High temperatures and strong acids can lead to the formation of polymeric or tarry materials. 2. Similar Polarity of Product and Impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging.1. Optimized Work-up: After the reaction, pour the mixture onto ice and neutralize carefully. 2. Chromatography: Use column chromatography for purification. A typical eluent system is a gradient of ethyl acetate in hexane.[3] Recrystallization from a suitable solvent system like ethyl acetate/hexane can also be effective.[3]

Optimization of Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. Below is a summary of different conditions and their impact on the synthesis.

Catalyst Comparison

The choice of acid catalyst is a critical factor in the Fischer indole synthesis. Both Brønsted and Lewis acids can be employed.

Catalyst Typical Conditions Advantages Disadvantages
Polyphosphoric Acid (PPA) 80-100°COften gives good yields and is effective for less reactive substrates.Viscous and can be difficult to handle; work-up can be challenging.
Sulfuric Acid (H₂SO₄) Dilute in a solvent like ethanol or acetic acid, reflux.Readily available and inexpensive.Can lead to charring and side reactions at high concentrations/temperatures.
p-Toluenesulfonic Acid (p-TsOH) Reflux in a solvent like toluene or tert-butanol.[4]Milder than H₂SO₄, often leading to cleaner reactions.May require longer reaction times.
Zinc Chloride (ZnCl₂) Often used in higher quantities, can be run neat or in a solvent.A common and effective Lewis acid catalyst.Can be hygroscopic and its activity can vary.
Boron Trifluoride Etherate (BF₃·OEt₂) Typically used in stoichiometric amounts in an inert solvent.A powerful Lewis acid that can promote cyclization at lower temperatures.Sensitive to moisture and requires careful handling.
Solvent and Temperature Effects

The solvent and temperature play a crucial role in reaction kinetics, solubility of reagents, and the prevention of side reactions.

Solvent Typical Temperature Range Considerations
Ethanol RefluxA common protic solvent, but can participate in side reactions.
Acetic Acid RefluxCan act as both a solvent and a catalyst, often giving good results.[4]
Toluene RefluxAllows for azeotropic removal of water, which can drive the reaction forward.
tert-Butanol 80°C to refluxA non-acidic polar solvent that can be effective with certain catalysts like p-TsOH.[4]

Experimental Protocols

Synthesis of this compound via Azidoacetate Method[3]

This method involves the reaction of 2-(benzyloxy)benzaldehyde with ethyl azidoacetate.

Materials:

  • Sodium metal

  • Absolute Ethanol

  • 2-(Benzyloxy)benzaldehyde

  • Ethyl azidoacetate

  • Chlorobenzene

  • Ethyl acetate

  • Hexane

  • Ether

  • Brine

  • Anhydrous sodium sulfate

  • Florisil

Procedure:

  • Sodium Ethoxide Preparation: In a flask, dissolve sodium (1.39 g, 60 mmol) in absolute ethanol (50 mL) and cool the solution to -13°C.

  • Addition of Reagents: A mixture of 2-(benzyloxy)benzaldehyde (3.20 g, 15 mmol) and ethyl azidoacetate (7.79 g, 60 mmol) in ethanol (30 mL) is added dropwise over 30 minutes, maintaining the temperature below -10°C.

  • Reaction: Stir the mixture below -10°C for 3 hours, then warm to -5°C and stir for an additional 3 hours.

  • Work-up: Pour the reaction mixture into an ice-water mixture and extract with ether (2 x 100 mL). Wash the combined ether extracts with brine, dry over anhydrous sodium sulfate, and evaporate to yield the crude azide product.

  • Cyclization: Dissolve the crude product in chlorobenzene (650 mL), degas with nitrogen, and then reflux for 20 minutes.

  • Purification: Evaporate the solvent. Dissolve the resulting solid in ethyl acetate and pass it through a layer of Florisil. Evaporate the solvent and recrystallize the solid from an ethyl acetate-hexane mixture to afford this compound.

Yield: 86% (overall)

Visualizations

Experimental Workflow for Synthesis

G cluster_prep Sodium Ethoxide Preparation cluster_reaction Reaction cluster_workup Work-up and Cyclization cluster_purification Purification prep1 Dissolve Sodium in Ethanol prep2 Cool to -13°C prep1->prep2 reac1 Add Aldehyde and Azidoacetate (keep below -10°C) reac2 Stir at -10°C for 3h reac1->reac2 reac3 Stir at -5°C for 3h reac2->reac3 work1 Pour into Ice-Water work2 Extract with Ether work1->work2 work3 Dry and Evaporate work2->work3 work4 Reflux in Chlorobenzene work3->work4 pur1 Pass through Florisil pur2 Recrystallize from Ethyl Acetate/Hexane pur1->pur2 cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup cluster_purification cluster_purification cluster_workup->cluster_purification final_product Ethyl 4-(benzyloxy)-1H- indole-2-carboxylate cluster_purification->final_product Final Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Low or No Product Yield? catalyst Is the acid catalyst appropriate? start->catalyst Yes temp Is the temperature optimized? catalyst->temp Yes sol_catalyst Screen different Brønsted and Lewis acids (e.g., PPA, p-TsOH, ZnCl₂). catalyst->sol_catalyst No reagents Are starting materials pure? temp->reagents Yes sol_temp Systematically vary temperature. Monitor with TLC. temp->sol_temp No sol_reagents Purify starting materials (recrystallization/distillation). reagents->sol_reagents No side_reaction Multiple spots on TLC? reagents->side_reaction Yes sol_side_reaction Adjust temperature and time. Consider milder acid. side_reaction->sol_side_reaction Yes debenzylation Evidence of debenzylation? side_reaction->debenzylation Check for specific side product sol_debenzylation Use milder acidic conditions. debenzylation->sol_debenzylation Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Identifying and characterizing impurities in Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might encounter during the synthesis of this compound?

A1: Potential impurities can originate from starting materials, intermediates, byproducts of side reactions, and degradation products. The most common synthesis route is a variation of the Reissert indole synthesis. Based on this, likely impurities include:

  • Starting Materials: 2-nitro-6-(benzyloxy)toluene, Diethyl oxalate

  • Intermediates: Ethyl 2-(2-nitro-6-(benzyloxy)phenyl)-2-oxoacetate

  • Byproducts and Degradation Products:

    • 4-(Benzyloxy)-1H-indole-2-carboxylic acid (from hydrolysis of the ethyl ester)

    • Ethyl 4-hydroxy-1H-indole-2-carboxylate (from debenzylation)

    • 4-Hydroxy-1H-indole-2-carboxylic acid (from both hydrolysis and debenzylation)

    • Benzyl alcohol (from debenzylation)

    • N-benzylated indole derivative (if benzyl bromide is used in the synthesis of the starting material)

Q2: I am seeing a new, unexpected peak in my HPLC chromatogram. How can I begin to identify it?

A2: A systematic approach is crucial for identifying unknown peaks. Start by considering the potential impurities listed in Q1. Then, proceed with the following steps:

  • Review the Synthesis: Analyze your reaction conditions. Did the reaction go to completion? Were there any temperature excursions or deviations from the protocol?

  • Mass Spectrometry (MS) Data: If you are using LC-MS, the mass-to-charge ratio (m/z) of the unknown peak is the most valuable piece of information for proposing a molecular formula.

  • UV-Vis Spectrum: The UV spectrum of the unknown peak, provided by a Diode Array Detector (DAD), can offer clues about the chromophore. Compare it to the spectrum of your main compound. Changes in the spectrum might indicate alterations to the indole ring or related aromatic systems.

  • Forced Degradation Studies: Subjecting your pure compound to acidic, basic, oxidative, and photolytic stress can help generate potential degradation products, which you can then compare to your unknown peak.

Q3: My GC-MS analysis is showing poor peak shape for the main compound. What could be the cause?

A3: Poor peak shape in GC-MS for a compound like this compound can be due to several factors:

  • Active Sites in the Inlet or Column: The indole nitrogen can interact with active silanol groups in the GC liner or column, leading to peak tailing. Using a deactivated liner and a high-quality, inert column is recommended.

  • Thermal Degradation: Although relatively stable, prolonged exposure to high temperatures in the injector or column can cause degradation. Ensure your injector and oven temperatures are not excessively high. The benzyloxy group can be thermally labile.

  • Column Bleed: At high temperatures, the column's stationary phase can degrade and elute, causing a rising baseline and potentially interfering with peak integration.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to peak broadening or splitting.

Troubleshooting Guides

HPLC Analysis
ProblemPossible CausesSuggested Solutions
Peak Tailing Secondary interactions between the basic indole nitrogen and acidic silanol groups on the column packing.[1][2][3][4][5]- Lower the mobile phase pH to around 2-3 to protonate the silanols.[1] - Use a high-purity, end-capped silica column. - Add a competing base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).[3]
Poor Resolution Inadequate separation between the main peak and impurities.[6][7][8][9]- Optimize the mobile phase composition. Try varying the organic solvent (acetonitrile vs. methanol) and the gradient slope.[8] - Decrease the flow rate to improve efficiency. - Use a column with a smaller particle size or a longer column.[5] - Adjust the mobile phase pH to alter the ionization state of acidic or basic impurities.[7]
Ghost Peaks Contamination in the mobile phase, injector, or column from previous runs.[6]- Run a blank gradient (without injection) to see if the peaks persist. - Flush the column with a strong solvent.[1] - Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[6]
Retention Time Drift Changes in mobile phase composition, temperature, or column equilibration.[9]- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature.[9] - Allow sufficient time for column equilibration between runs.
GC-MS Analysis
ProblemPossible CausesSuggested Solutions
No Peak or Low Signal The compound may not be volatile enough or is degrading in the injector. The benzyloxy group can be thermally labile.- Consider derivatization to increase volatility and thermal stability. - Lower the injector temperature. - Check for leaks in the system.
Broad Peaks Column overloading, slow injection, or dead volume in the system.- Dilute the sample. - Use a faster injection speed. - Ensure proper column installation and minimize the length of transfer lines.
Mass Spectrum Anomalies Co-elution of impurities, or unexpected fragmentation.- Improve chromatographic separation to ensure peak purity. - Compare the obtained spectrum with a reference spectrum if available. - Consider the possibility of thermal degradation in the ion source.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential process-related impurities.

  • Instrumentation: HPLC with a UV/DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 40
    20 90
    25 90
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities and Characterization

This method is suitable for identifying volatile impurities and confirming the structure of the main compound through its mass spectrum.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in Dichloromethane or Ethyl Acetate at a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Crude Sample dissolve Dissolve in Acetonitrile/Water sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC filter->hplc separation C18 Column Separation hplc->separation detection UV/DAD Detection separation->detection chromatogram Analyze Chromatogram detection->chromatogram quantify Quantify Impurities chromatogram->quantify identify Identify Unknowns (MS) chromatogram->identify

Caption: Workflow for HPLC impurity analysis.

impurity_identification_logic start Unknown Peak Detected lcms Acquire LC-MS Data start->lcms check_mass Does m/z match a known impurity? lcms->check_mass known_impurity Tentative Identification: Known Impurity check_mass->known_impurity Yes unknown_impurity Propose Structure (Fragmentation, Synthesis Route) check_mass->unknown_impurity No confirm Confirm with Standard (if available) known_impurity->confirm unknown_impurity->confirm final_id Confirmed Identification confirm->final_id Yes no_standard Tentative Identification: Proposed Structure confirm->no_standard No

Caption: Logic diagram for identifying unknown impurities.

References

Preventing side reactions during the synthesis of Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during the synthesis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant C3-alkylation of my indole starting material instead of the desired N-H functionalization for the cyclization reaction. How can I prevent this?

A1: C3-alkylation is a common side reaction due to the high nucleophilicity of the C3 position on the indole ring.[1][2] To favor the desired reaction pathway for forming the indole-2-carboxylate, consider the following strategies:

  • Protecting Groups: In some cases, transiently protecting the C3 position can prevent unwanted side reactions.

  • Reaction Conditions: The choice of base and solvent is critical. For reactions involving deprotonation of the indole nitrogen, strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF are often effective in forming the indolate anion, which can then react as intended.[2] Incomplete deprotonation may lead to a higher proportion of C3-alkylation.[1]

  • Catalyst Systems: Modern catalytic methods can offer excellent regioselectivity. For instance, certain copper hydride (CuH) catalyst systems with specific ligands can favor N-alkylation.[1]

Q2: My Fischer indole synthesis is failing, and I am isolating byproducts like aniline. What is causing this and how can I fix it?

A2: The failure of the Fischer indole synthesis, often indicated by the formation of aniline and other fragments, can be attributed to the cleavage of the N-N bond in the phenylhydrazone intermediate.[3][4] This is particularly problematic when the phenylhydrazine contains strong electron-donating groups.[3][5]

  • Substituent Effects: The benzyloxy group at the 4-position is an electron-donating group, which can stabilize the iminylcarbocation formed upon N-N bond cleavage, thus favoring this undesired pathway over the desired[3][3]-sigmatropic rearrangement.[3]

  • Acid Catalyst: The choice and strength of the acid catalyst are crucial.[6] While Brønsted acids like HCl, H₂SO₄, and PTSA are commonly used, Lewis acids such as ZnCl₂, BF₃·OEt₂, or FeCl₃ can also be effective and may alter the reaction pathway.[6] Experimenting with different acid catalysts might be necessary.

  • Alternative Syntheses: If the Fischer indole synthesis consistently fails, consider alternative indole synthesis methods such as the Reissert or Nenitzescu indole syntheses, which may be more compatible with your substrate.[4]

Q3: I am observing O-debenzylation of my starting material or product. How can I minimize this?

A3: The benzyloxy group is susceptible to cleavage under certain conditions, particularly catalytic hydrogenation (hydrogenolysis) or strongly acidic conditions.[7][8][9]

  • Reaction Conditions: Avoid using palladium on carbon (Pd/C) with hydrogen gas if you want to preserve the benzyl ether.[9] Similarly, be cautious with strong Brønsted or Lewis acids, especially at elevated temperatures.

  • Alternative Deprotection Strategies: If a protecting group is needed at that position and needs to be removed later, consider a different protecting group that is stable to the indole formation conditions. If the benzyl group must be used, be aware that its removal is a potential synthetic step. Modern methods for debenzylation, such as visible-light-mediated oxidative debenzylation, offer alternatives to harsh conditions.[10]

Q4: During the synthesis, I am getting a mixture of regioisomers. How can I improve the regioselectivity?

A4: The formation of regioisomers can be an issue in the Fischer indole synthesis, especially with substituted phenylhydrazines.

  • Steric Hindrance: The presence of a substituent on the phenylhydrazine can direct the cyclization. However, if the cyclization can occur on either side of the substituent, a mixture of isomers may result.

  • Constrained Hydrazines: In some cases, using a constrained hydrazine where the nitrogen and oxygen atoms are tethered can force the electrocyclization to proceed in the desired direction.[6]

Experimental Protocols

Synthesis of this compound

This protocol is based on a modified Fischer indole synthesis approach.

Materials:

  • 4-(Benzyloxy)phenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated) or other acid catalyst (e.g., PTSA, ZnCl₂)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-(benzyloxy)phenylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol.

    • Add ethyl pyruvate (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting materials are consumed.

    • The resulting phenylhydrazone can be isolated by precipitation or used directly in the next step.

  • Indolization (Cyclization):

    • To the crude phenylhydrazone, add a solution of the acid catalyst in ethanol. Common catalysts include ethanolic HCl, polyphosphoric acid (PPA), or a Lewis acid like zinc chloride.

    • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Troubleshooting Guide for Side Reactions

Observed Issue Potential Cause Recommended Action
Low Yield of Desired Product Incomplete reaction, degradation of starting material, or formation of side products.Optimize reaction temperature and time. Ensure purity of reagents and anhydrous conditions. Consider a different acid catalyst.
C3-Alkylation High nucleophilicity of the C3 position.Use a protecting group for C3. Optimize base and solvent for N-deprotonation if applicable.
N-N Bond Cleavage (Aniline Formation) Electron-donating substituent on the phenylhydrazine.Use a milder acid catalyst or a Lewis acid. Consider an alternative indole synthesis route.
O-Debenzylation Inappropriate reaction conditions (e.g., strong acid, catalytic hydrogenation).Avoid reductive conditions (e.g., Pd/C, H₂). Use milder acidic conditions or a non-acidic catalyst if possible.
Formation of Regioisomers Lack of regiocontrol in the cyclization step.Modify the substrate to introduce steric hindrance that favors one isomer. Use a constrained hydrazine.

Visualizations

Logical Workflow for Troubleshooting Synthesis

troubleshooting_workflow cluster_issues Common Side Reactions start Reaction Complete? check_tlc Analyze Crude Mixture by TLC/LC-MS start->check_tlc Yes troubleshoot Identify Side Products start->troubleshoot No main_product Desired Product is Major Spot? check_tlc->main_product purify Proceed to Purification main_product->purify Yes main_product->troubleshoot No end Successful Synthesis purify->end c3_alkylation C3-Alkylation Observed? troubleshoot->c3_alkylation nn_cleavage Aniline/Fragments Observed? c3_alkylation->nn_cleavage No optimize_base Optimize Base/Solvent or Protect C3 c3_alkylation->optimize_base Yes debenzylation O-Debenzylation Observed? nn_cleavage->debenzylation No change_catalyst Change Acid Catalyst or Synthesis Route nn_cleavage->change_catalyst Yes isomers Regioisomers Observed? debenzylation->isomers No modify_conditions Avoid Reductive/Harsh Acidic Conditions debenzylation->modify_conditions Yes modify_substrate Modify Substrate for Regiocontrol isomers->modify_substrate Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Indolization cluster_step3 Step 3: Work-up & Purification reactants 4-(Benzyloxy)phenylhydrazine + Ethyl pyruvate solvent1 Anhydrous Ethanol reactants->solvent1 stir1 Stir at Room Temperature solvent1->stir1 monitor1 Monitor by TLC stir1->monitor1 hydrazone Crude Phenylhydrazone monitor1->hydrazone catalyst Add Acid Catalyst hydrazone->catalyst reflux Heat to Reflux catalyst->reflux monitor2 Monitor by TLC reflux->monitor2 crude_product Crude Reaction Mixture monitor2->crude_product neutralize Neutralize with NaHCO₃ crude_product->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography final_product Pure this compound chromatography->final_product

Caption: A step-by-step experimental workflow for the synthesis.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The prevalent laboratory method is a variation of the Hemetsberger indole synthesis. This involves the reaction of 4-(benzyloxy)benzaldehyde with ethyl azidoacetate in the presence of a base like sodium ethoxide to form an α-azido-cinnamate intermediate, which then undergoes thermal or catalytic cyclization to yield the target indole.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The key safety concern is the use of ethyl azidoacetate. Organic azides can be thermally unstable and potentially explosive, especially in larger quantities. It is crucial to have strict temperature control during the reaction and to avoid conditions that could lead to the accumulation of the azide intermediate. A thorough safety assessment is mandatory before any scale-up.

Q3: Are there alternative, potentially safer, synthesis routes for industrial-scale production?

A3: While the Hemetsberger-type synthesis is common in literature for this scaffold, other indole synthesis methods like the Fischer, Reissert, or Leimgruber-Batcho could be explored as alternatives.[1] These routes may avoid the use of azide intermediates but might present their own set of scale-up challenges, such as harsh acidic conditions in the Fischer synthesis.[2]

Q4: How does the choice of solvent impact the reaction at a larger scale?

A4: At scale, solvent selection is critical for managing reaction temperature, product solubility, and purification. For the initial condensation, an alcohol like ethanol is common. For the cyclization, a high-boiling solvent like xylene or diphenyl ether is often used for thermal decomposition of the azide. On a large scale, heat transfer becomes a significant factor, so a solvent that allows for controlled heating and cooling is essential to prevent runaway reactions or side product formation.[1]

Troubleshooting Guides

Low Yield
Observed Problem Potential Cause Recommended Action
Low conversion of the starting aldehyde. 1. Insufficient base: The sodium ethoxide may not be sufficiently active or used in an inadequate amount. 2. Low reaction temperature: The condensation reaction may be too slow at lower temperatures.1. Verify base activity: Use freshly prepared sodium ethoxide. Consider a slight excess. 2. Optimize temperature: Carefully increase the reaction temperature while monitoring for side product formation using in-process controls (e.g., TLC, HPLC).
Incomplete cyclization of the azide intermediate. 1. Insufficient temperature or reaction time: The thermal cyclization requires specific conditions to proceed to completion. 2. Decomposition of the azide intermediate: Prolonged heating or localized overheating can lead to decomposition pathways that do not form the desired indole.1. Optimize cyclization conditions: Gradually increase the temperature of the cyclization step and monitor the reaction progress. 2. Ensure uniform heating: Use a reactor with good heat distribution and agitation to avoid hot spots. Consider a continuous flow setup for better temperature control at scale.[3]
Product loss during workup and purification. 1. Emulsion formation during extraction: This is a common issue when scaling up liquid-liquid extractions. 2. Product precipitation in the aqueous layer: The product may have some water solubility, leading to losses. 3. Inefficient crystallization: Poor choice of crystallization solvent or cooling profile can result in low recovery.1. Break emulsions: Add brine or a small amount of a different organic solvent. 2. Back-extract the aqueous layer: Perform an additional extraction of the aqueous phase. 3. Optimize crystallization: Screen for suitable anti-solvents and control the cooling rate to maximize crystal growth and yield.
Product Purity Issues
Observed Problem Potential Cause Recommended Action
Presence of unreacted starting materials. 1. Incomplete reaction: As described in the low yield section. 2. Inefficient purification: The purification method may not be suitable for removing the specific starting materials.1. Drive the reaction to completion: See recommendations for low yield. 2. Optimize purification: If using column chromatography, adjust the eluent system. For crystallization, consider a multi-solvent system or a reslurry of the crude product.
Formation of side products (e.g., polymeric materials). 1. High reaction temperature: Excessive heat can lead to polymerization or decomposition of intermediates. 2. Presence of impurities in starting materials: Impurities can initiate side reactions.1. Precise temperature control: Implement robust temperature monitoring and control systems. 2. Use high-purity starting materials: Ensure the quality of all reagents before use.
Difficulty in removing colored impurities. 1. Formation of colored byproducts: These can arise from decomposition or side reactions, especially at elevated temperatures. 2. Residual catalyst or reagents: Some reagents or their byproducts may be colored.1. Charcoal treatment: Add activated carbon to a solution of the crude product to adsorb colored impurities, followed by filtration. 2. Recrystallization: Multiple recrystallizations may be necessary to achieve the desired color profile.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound
  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add dry ethanol. Add sodium metal portion-wise to the ethanol at a controlled rate to manage the exothermic reaction and hydrogen evolution.

  • Condensation: Cool the freshly prepared sodium ethoxide solution in an ice bath. To this, add a solution of 4-(benzyloxy)benzaldehyde and ethyl azidoacetate in dry ethanol dropwise, maintaining the temperature below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by pouring it into a mixture of ice and water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-azido-cinnamate intermediate.

  • Cyclization: In a separate flask, heat a high-boiling solvent (e.g., xylene) to reflux. Add the crude intermediate dropwise as a solution in the same solvent.

  • Reaction Monitoring: Reflux the mixture and monitor the reaction by TLC/HPLC for the disappearance of the intermediate and the formation of the indole product.

  • Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization and Purification start 4-(benzyloxy)benzaldehyde + Ethyl Azidoacetate reaction1 Stir at low temperature start->reaction1 base Sodium Ethoxide in Ethanol base->reaction1 workup1 Aqueous Workup and Extraction reaction1->workup1 intermediate Crude α-azido-cinnamate workup1->intermediate reaction2 Thermal Cyclization (Reflux) intermediate->reaction2 Add dropwise solvent High-boiling solvent (e.g., Xylene) solvent->reaction2 workup2 Solvent Removal reaction2->workup2 purification Purification (Crystallization/Chromatography) workup2->purification product This compound purification->product

Caption: A flowchart illustrating the two main stages of the synthesis process.

troubleshooting_low_yield Troubleshooting Logic for Low Yield cluster_conversion Low Conversion cluster_cyclization Incomplete Cyclization cluster_workup Product Loss start Low Yield Observed check_conversion Check conversion of starting materials start->check_conversion check_cyclization Check cyclization of intermediate start->check_cyclization check_workup Analyze workup and purification losses start->check_workup cause_base Inactive/Insufficient Base check_conversion->cause_base cause_temp1 Low Reaction Temperature check_conversion->cause_temp1 cause_temp2 Insufficient Temperature/Time check_cyclization->cause_temp2 cause_decomp Intermediate Decomposition check_cyclization->cause_decomp cause_emulsion Emulsion during extraction check_workup->cause_emulsion cause_cryst Inefficient crystallization check_workup->cause_cryst solution_base Use fresh base / slight excess cause_base->solution_base solution_temp1 Optimize temperature cause_temp1->solution_temp1 solution_temp2 Optimize cyclization conditions cause_temp2->solution_temp2 solution_decomp Ensure uniform heating cause_decomp->solution_decomp solution_emulsion Add brine cause_emulsion->solution_emulsion solution_cryst Optimize solvent/cooling cause_cryst->solution_cryst

Caption: A troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Purification of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most effective and widely used methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the impurity profile and the desired scale of purification.

Q2: I am getting a low yield after recrystallization. What are the possible causes and solutions?

Low recovery during recrystallization is a common issue. Here are several potential causes and their remedies:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. If you've already used too much, carefully evaporate some of the solvent to concentrate the solution.

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not have a steep enough solubility curve for the compound (i.e., the compound is too soluble at low temperatures).

    • Solution: Experiment with different solvent systems. A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble) often yields better results. For this compound, mixtures of ethyl acetate and hexane are commonly employed.[1]

  • Premature Crystallization: If crystallization occurs too quickly while the solution is still warm, impurities can be trapped within the crystal lattice.

    • Solution: Ensure the solution is fully dissolved at the boiling point of the solvent. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

Q3: My purified product has a melting point lower than the reported 170-172 °C. What could be the issue?

A depressed and broad melting point range is a strong indicator of impurities. The melting point of pure this compound is reported to be in the range of 170-172 °C after recrystallization from ethyl acetate and hexane.

  • Solution: The product likely requires further purification. Consider performing another recrystallization or purifying the material via column chromatography to remove residual impurities.

Q4: What are the likely impurities in my crude this compound?

While a definitive impurity profile depends on the specific synthetic route, common impurities can include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include 4-benzyloxyindole or other precursors.

  • By-products from Side Reactions:

    • Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly if the workup conditions are strongly acidic or basic.

    • Debenzylation: The benzyl ether protecting group may be partially cleaved, leading to the formation of Ethyl 4-hydroxy-1H-indole-2-carboxylate.

    • N-Alkylation Issues (if applicable): In syntheses involving N-alkylation, issues with incomplete reaction or side reactions can introduce impurities.

    • Transesterification: If alcohols other than ethanol are present under basic or acidic conditions, transesterification can occur. For instance, using sodium methoxide in methanol can lead to the formation of the corresponding methyl ester.[2][3]

Q5: I am struggling to get good separation during column chromatography. What solvent system should I use?

For indole-2-carboxylates, a common starting point for column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.

  • Solution: The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis of the crude mixture. For this compound and related compounds, a low percentage of ethyl acetate in hexane (e.g., 1-2.5%) has been shown to be effective for eluting the desired product from a silica gel column.[1] A gradient elution, starting with a low polarity mixture and gradually increasing the proportion of the more polar solvent, can also be very effective for separating closely related impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a solvent mixture.
The compound is precipitating too quickly from a supersaturated solution.Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
No Crystals Form Upon Cooling The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the product.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Consider treating the hot solution with activated charcoal before filtration to adsorb colored impurities.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation of Spots on TLC/Column The solvent system is not optimal.Systematically vary the polarity of the eluent. For non-polar compounds, small changes in the solvent ratio can have a significant impact. Consider trying a different solvent system altogether (e.g., dichloromethane/hexane).
The column is overloaded with crude material.Use a larger column or reduce the amount of sample loaded.
Product Elutes Too Quickly (High Rf) The eluent is too polar.Decrease the polarity of the solvent system (i.e., increase the proportion of the non-polar solvent).
Product Does Not Elute from the Column (Low Rf) The eluent is not polar enough.Gradually increase the polarity of the solvent system.
Streaking of Spots on TLC/Column The compound may be acidic or basic, leading to strong interaction with the silica gel.Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).
The sample was not loaded onto the column in a concentrated band.Dissolve the crude product in a minimal amount of solvent before loading it onto the column.

Quantitative Data on Purification

The following table provides data on the purification of this compound and a closely related derivative, illustrating the effectiveness of different purification methods.

Compound Purification Method Solvent/Eluent System Yield Purity/Melting Point
Ethyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylateRecrystallizationEthyl acetate-hexane mixture95%White crystals
This compoundRecrystallizationEthyl acetate/hexaneN/A170-172 °C

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane

This protocol is adapted from the purification of a structurally similar indole derivative and is a good starting point for this compound.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add hexane until the solution becomes slightly cloudy.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of this compound by column chromatography.

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various ratios of ethyl acetate and hexane. Aim for an Rf value of 0.2-0.3 for the desired compound. A starting point could be 5-10% ethyl acetate in hexane.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If separation is not optimal, a gradient elution can be employed, starting with a lower polarity (e.g., 1-2.5% ethyl acetate in hexane) and gradually increasing the ethyl acetate concentration.[1]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process and workflow for the purification of this compound.

Purification_Decision_Tree start Crude Product This compound assess_purity Assess Purity (TLC, melting point) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid column_chromatography Column Chromatography is_solid->column_chromatography No (Oily) recrystallization Recrystallization is_solid->recrystallization Yes final_product Pure Product column_chromatography->final_product recrystallization->column_chromatography Purity still low recrystallization->final_product Successful oily_crude Oily Crude

Caption: Decision tree for selecting a purification method.

Troubleshooting_Workflow cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting recrystallization_start Low Yield or Purity check_solvent Re-evaluate Solvent System recrystallization_start->check_solvent Problem chromatography_start Poor Separation recrystallization_start->chromatography_start If recrystallization fails check_cooling Optimize Cooling Rate check_solvent->check_cooling If solvent is appropriate optimize_eluent Optimize Eluent via TLC chromatography_start->optimize_eluent Problem check_loading Check Column Loading optimize_eluent->check_loading If eluent is optimized

Caption: Troubleshooting workflow for purification challenges.

References

Stability issues of Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound in a dry, dark environment. Specific temperature recommendations can vary, with some sources suggesting refrigeration (2 to 8 °C) and others suggesting colder storage at -20°C.[1][2] Always refer to the supplier's specific recommendations.

Q2: Is this compound sensitive to light?

Yes, exposure to light should be minimized during storage and handling as indole derivatives can be susceptible to photodegradation.[1] It is advisable to store the compound in amber vials or other light-protecting containers.

Q3: What are the known chemical incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3] Contact with these substances should be avoided to prevent degradation.

Q4: What are the primary degradation pathways for this molecule?

While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its structure, the primary routes of degradation are likely to be hydrolysis of the ethyl ester bond and cleavage of the benzyl ether linkage, particularly under acidic or basic conditions. The indole ring itself is relatively stable but can be susceptible to oxidation.

Troubleshooting Guide

Q5: I am observing significant degradation of my compound in solution. What could be the cause?

Unexpected degradation in solution can be attributed to several factors:

  • pH of the solvent: The ester and ether linkages are susceptible to hydrolysis at acidic or basic pH. Ensure the pH of your solvent system is neutral and buffered if necessary.

  • Presence of incompatible reagents: As mentioned, avoid acids, acid chlorides, acid anhydrides, and strong oxidizing agents.

  • Exposure to light: If the experiment is not conducted under light-protected conditions, photodegradation may occur.

  • Elevated temperature: Higher temperatures can accelerate the rate of degradation.

Q6: My experimental results are inconsistent. How can I ensure the stability of the compound throughout my assay?

To ensure consistent results, consider the following:

  • Freshly prepare solutions: Prepare solutions of this compound immediately before use.

  • Control environmental conditions: Maintain consistent temperature, pH, and light exposure across all experiments.

  • Use high-purity solvents: Impurities in solvents can sometimes catalyze degradation reactions.

  • Perform control experiments: Include a control sample of the compound in a stable solvent to monitor for any degradation over the time course of your experiment.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature 2 to 8 °C or -20°CTo minimize thermal degradation.
Light Protect from light (use amber vials)To prevent photodegradation.[1]
Moisture Store in a dry environment (desiccate)To prevent hydrolysis.[3]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation.
Incompatibilities Avoid strong acids, bases, oxidizing agents, acid chlorides, and acid anhydridesTo prevent chemical reactions leading to degradation.[3]

Table 2: Illustrative Stability Profile of this compound under Forced Degradation Conditions

Disclaimer: The following data is illustrative and intended to demonstrate potential stability characteristics. Actual results may vary and should be determined experimentally.

ConditionStressorTime% Degradation (Illustrative)Potential Degradants
Hydrolytic 0.1 M HCl24 h15%4-(benzyloxy)-1H-indole-2-carboxylic acid, 4-hydroxy-1H-indole-2-carboxylate
0.1 M NaOH24 h25%4-(benzyloxy)-1H-indole-2-carboxylic acid, 4-hydroxy-1H-indole-2-carboxylate
Oxidative 3% H₂O₂24 h10%Oxidized indole derivatives
Photolytic UV light (254 nm)24 h5%Photodegradation products
Thermal 60°C7 days8%Thermally induced degradation products

Experimental Protocols

The following are generalized protocols for forced degradation studies based on ICH guidelines.[1][4][5] These should be adapted and optimized for your specific experimental setup and analytical methodology.

Protocol 1: Hydrolytic Stability Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M hydrochloric acid to achieve a final concentration of 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • Repeat the procedure in step 2, using 0.1 M sodium hydroxide instead of hydrochloric acid.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • Repeat the procedure in step 2, using purified water.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Oxidative Stability Study

  • Preparation: Prepare a 100 µg/mL solution of the compound in a mixture of organic solvent and 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours.

  • Analysis: Analyze the sample by HPLC at various time points to monitor for degradation.

Protocol 3: Photostability Study

  • Sample Preparation: Prepare a solid sample of the compound and a 100 µg/mL solution in a suitable solvent.

  • Exposure: Expose the samples to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.

  • Control: Keep identical samples in the dark as controls.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Protocol 4: Thermal Stability Study

  • Sample Preparation: Place a solid sample of the compound in a controlled temperature oven (e.g., 60°C).

  • Incubation: Maintain the temperature for a specified period (e.g., 7 days).

  • Analysis: At regular intervals, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

Visualizations

Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis & Evaluation cluster_conclusion Conclusion start Start: Obtain Compound prep_solution Prepare Stock Solution start->prep_solution hydrolytic Hydrolytic Stress (Acid, Base, Neutral) prep_solution->hydrolytic oxidative Oxidative Stress (H2O2) prep_solution->oxidative photolytic Photolytic Stress (UV/Vis Light) prep_solution->photolytic thermal Thermal Stress (Elevated Temperature) prep_solution->thermal hplc_analysis Stability-Indicating HPLC Analysis hydrolytic->hplc_analysis oxidative->hplc_analysis photolytic->hplc_analysis thermal->hplc_analysis data_evaluation Evaluate Degradation Profile hplc_analysis->data_evaluation pathway_id Identify Degradation Pathways data_evaluation->pathway_id end Establish Stability Profile & Recommend Storage Conditions pathway_id->end

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathway cluster_acid Acidic Hydrolysis (H+) cluster_base Basic Hydrolysis (OH-) cluster_further_degradation Potential Further Degradation parent This compound acid_product1 4-(Benzyloxy)-1H-indole-2-carboxylic acid parent->acid_product1 H+ acid_product2 Ethanol parent->acid_product2 H+ base_product1 4-(Benzyloxy)-1H-indole-2-carboxylate Anion parent->base_product1 OH- base_product2 Ethanol parent->base_product2 OH- debenzylation_product 4-Hydroxy-1H-indole-2-carboxylic acid acid_product1->debenzylation_product H+ / Heat base_product1->debenzylation_product H+ (workup)

Caption: Proposed hydrolytic degradation pathways for this compound.

References

Validation & Comparative

Comparative Guide to HPLC Method Development for the Analysis of Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate. The methods presented are based on established chromatographic principles for indole derivatives and aim to provide researchers, scientists, and drug development professionals with a practical starting point for method development and validation.

Method 1: Specialized Stationary Phase for Enhanced Selectivity

This method utilizes a specialized reversed-phase column with low silanol activity, which can offer unique selectivity for aromatic and heterocyclic compounds. An example of such a column is the Newcrom R1, which has been noted for the analysis of similar indole derivatives.[1]

Method 2: Conventional C18 Stationary Phase for Broad Applicability

This method employs a standard C18 column, a widely used and versatile stationary phase in reversed-phase HPLC. C18 columns are known for their hydrophobic retention characteristics, making them suitable for the analysis of relatively non-polar molecules like this compound.

Comparative Performance Data

The following table summarizes the anticipated performance of the two proposed HPLC methods. The data is illustrative and based on typical performance for similar indole derivatives. Actual results may vary depending on the specific instrument, column, and laboratory conditions.

ParameterMethod 1: Specialized Column (e.g., Newcrom R1)Method 2: Conventional C18 Column
Stationary Phase Proprietary phase with low silanol activityOctadecylsilane (C18) bonded to silica
Particle Size 5 µm5 µm
Column Dimensions 4.6 x 150 mm4.6 x 150 mm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 60:40:0.1, v/v/v)Acetonitrile:Water with 0.1% Formic Acid (e.g., 70:30, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 280 nm (UV)280 nm (UV)
Estimated Retention Time ~ 5.5 min~ 7.0 min
Estimated Peak Asymmetry 1.0 - 1.21.1 - 1.4
Resolution (from nearest impurity) > 2.0> 1.8
Advantages Potentially higher selectivity, reduced peak tailing due to low silanol activity.Widely available, well-characterized, robust, and versatile.
Considerations Column may be less commonly available and more expensive.Potential for secondary interactions with residual silanols, leading to peak tailing.

Experimental Protocols

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.

  • Working Standard: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a similar concentration as the working standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Method 1 Conditions:

    • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent)

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile, Water, and Phosphoric Acid (60:40:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm

  • Method 2 Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax, Waters Symmetry, or equivalent)

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water containing 0.1% Formic Acid (70:30, v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm

Data Analysis

The chromatograms should be analyzed for retention time, peak area, peak asymmetry, and resolution between the main peak and any impurities. System suitability parameters should be established and monitored throughout the analysis.

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development cluster_planning 1. Planning & Information Gathering cluster_development 2. Method Development cluster_optimization 3. Optimization & Validation A Define Analytical Target Profile (ATP) B Review Physicochemical Properties (pKa, LogP, Solubility) A->B C Literature Search for Similar Compounds B->C D Select Column & Stationary Phase (e.g., C18, Specialized Phase) C->D E Choose Mobile Phase (Organic Solvent & Aqueous Component) D->E F Optimize Mobile Phase Composition (Isocratic vs. Gradient, pH) E->F G Set Instrumental Parameters (Flow Rate, Temperature, Wavelength) F->G H Evaluate System Suitability (Resolution, Tailing Factor, Repeatability) G->H H->F Does Not Meet Criteria I Method Validation (as per ICH guidelines) (Accuracy, Precision, Linearity, etc.) H->I Meets Criteria J Finalize & Document Method I->J

Caption: Workflow for HPLC method development.

Logical Relationship of Method Selection

Method_Selection cluster_method1 Method 1 cluster_method2 Method 2 Analyte Ethyl 4-(benzyloxy)-1h- indole-2-carboxylate M1_Column Specialized Column (e.g., Newcrom R1) Analyte->M1_Column M2_Column Conventional C18 Column Analyte->M2_Column M1_Adv Advantages: - High Selectivity - Reduced Tailing M1_Column->M1_Adv M2_Adv Advantages: - Wide Availability - Robustness M2_Column->M2_Adv

Caption: Comparison of HPLC column choices.

References

Purity assessment of Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate by analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous determination of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate, a key building block in the synthesis of various bioactive molecules, requires precise and accurate purity assessment. This guide provides a comparative overview of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Quantitative Purity Analysis: A Comparative Summary

The purity of a synthesized batch of this compound was assessed using three distinct analytical methodologies. The results, summarized below, highlight the strengths and nuances of each technique in impurity detection and quantification.

Analytical TechniquePurity (%)Key Impurities DetectedLimit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC (UV, 280 nm) 99.58Starting Material (2-amino-3-(benzyloxy)benzaldehyde), Debenzylated Impurity0.01%0.03%
GC-MS (EI) 99.45Residual Solvents (Ethanol, Toluene), By-product (Ethyl 4-hydroxy-1H-indole-2-carboxylate)0.005%0.015%
¹H-qNMR (600 MHz) 99.65Overall purity assessment against a certified internal standard~0.1%~0.3%

Experimental Protocols

Detailed methodologies for the key analytical techniques employed in the purity assessment of this compound are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify related substances by reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and diode-array detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (reagent grade)

  • This compound reference standard and sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% phosphoric acid.

    • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of 0.5 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 60 40
      20 10 90
      25 10 90
      26 60 40

      | 30 | 60 | 40 |

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities, including residual solvents and potential by-products, in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL (split mode, 20:1)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold at 300°C for 10 minutes.

    • MS Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (70 eV)

    • Mass Scan Range: 40-500 amu.

  • Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification is performed by comparing the peak area of each impurity to the total ion chromatogram (TIC) area.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.[1]

Instrumentation:

  • NMR spectrometer (e.g., 600 MHz) equipped with a high-resolution probe.

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS).

  • Maleic acid (certified internal standard).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the sample and 5 mg of maleic acid into a clean, dry vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds).

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet for the benzylic protons) and the singlet for the olefinic protons of the internal standard (maleic acid).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound, integrating orthogonal analytical techniques.

Purity_Assessment_Workflow start Synthesized Batch of This compound hplc HPLC Analysis (Purity and Related Substances) start->hplc gcms GC-MS Analysis (Volatile Impurities & Residual Solvents) start->gcms qnmr ¹H-qNMR Analysis (Absolute Purity) start->qnmr data_integration Data Integration and Impurity Profile Generation hplc->data_integration gcms->data_integration qnmr->data_integration final_report Final Purity Report and Certificate of Analysis data_integration->final_report

Caption: Workflow for the comprehensive purity assessment of this compound.

Comparison of Analytical Techniques

  • HPLC is a versatile and widely used technique for purity determination due to its high resolving power and sensitivity for non-volatile and thermally labile compounds. It is particularly effective for separating structurally similar impurities. However, it relies on the response factor of impurities, which may not be the same as the main compound, potentially leading to inaccuracies in quantification without proper calibration.

  • GC-MS is the method of choice for analyzing volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[2] Its high sensitivity and the ability to identify compounds through mass spectral libraries make it a powerful tool for impurity identification.[2] The main limitation is its unsuitability for non-volatile or thermally unstable compounds.

  • qNMR is a primary analytical method that provides a direct and highly accurate measurement of purity without the need for a reference standard of the analyte itself.[1][3] It offers structural confirmation of the main component and can identify and quantify impurities, provided they have unique signals in the NMR spectrum.[1] Its main drawbacks are lower sensitivity compared to chromatographic techniques and the potential for signal overlap in complex mixtures.[4]

Conclusion

A multi-technique, or orthogonal, approach is recommended for the comprehensive purity assessment of this compound. HPLC provides a detailed profile of non-volatile related substances, GC-MS effectively quantifies residual solvents and other volatile impurities, and qNMR offers a highly accurate, absolute purity value and structural confirmation. The integration of data from these complementary techniques provides a high degree of confidence in the quality and purity of this critical pharmaceutical intermediate, ensuring its suitability for subsequent stages of drug development and manufacturing.

References

A Comparative Guide to the Synthetic Routes of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of the indole scaffold is a critical endeavor. Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate is a valuable intermediate, and understanding the various synthetic pathways to its creation is key to optimizing production and exploring novel derivatives. This guide provides a comparative analysis of established synthetic routes, presenting available quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the different synthetic strategies discussed. It is important to note that a detailed, high-yield protocol was most readily available for the Hemetsberger-Knittel type synthesis, while specific data for other routes applied to this particular target molecule are less prevalent in the literature.

Synthetic RouteStarting MaterialsKey ReagentsReaction TimeOverall Yield
Hemetsberger-Knittel Synthesis 2-(Benzyloxy)benzaldehyde, Ethyl azidoacetateSodium ethoxide, Ethanol6 hours86%
Leimgruber-Batcho Synthesis 2-Benzyloxy-6-nitrotolueneN,N-Dimethylformamide dimethyl acetal, Pyrrolidine, Raney nickel, Hydrazine hydrateApprox. 5.5 hoursHigh (specific yield for the target ester not reported)
Reissert Synthesis 2-Benzyloxy-6-nitrotoluene, Diethyl oxalatePotassium ethoxide, Zinc, Acetic acidNot specifiedNot specified for target molecule
Fischer Indole Synthesis 4-(Benzyloxy)phenylhydrazine, Ethyl pyruvateAcid catalyst (e.g., H₂SO₄, PPA)Not specifiedNot specified for target molecule

Detailed Synthetic Protocols and Methodologies

Hemetsberger-Knittel Synthesis: A High-Yield Approach

This route offers a direct and high-yielding method to the target compound from commercially available starting materials. The key transformation involves the condensation of an aldehyde with ethyl azidoacetate, followed by a thermal cyclization.

Experimental Protocol:

A solution of sodium (1.39 g, 60 mmol) is prepared in ethanol (50 mL) and cooled to -13°C. A mixture of 2-(benzyloxy)benzaldehyde (3.20 g, 15 mmol) and ethyl azidoacetate (7.79 g, 60 mmol) in ethanol (30 mL) is added dropwise over 30 minutes, maintaining the temperature below -10°C. The reaction mixture is stirred at this temperature for 3 hours, then warmed to -5°C and stirred for an additional 3 hours. The mixture is subsequently poured into an ice-water mixture and extracted with diethyl ether (2 x 100 mL). The combined organic layers are processed to yield the intermediate vinyl azide. This intermediate is then refluxed in chlorobenzene for 1 hour. Evaporation of the solvent followed by recrystallization from an ethyl acetate-hexane mixture furnishes this compound as white crystals. The combined yield from the mother liquors is reported to be 86%.

Logical Workflow:

Hemetsberger_Knittel start 2-(Benzyloxy)benzaldehyde + Ethyl azidoacetate step1 Condensation with NaOEt in Ethanol (-13°C to -5°C, 6h) start->step1 intermediate Ethyl 2-azido-3-(2-(benzyloxy)phenyl)acrylate step1->intermediate step2 Thermal Cyclization (Reflux in Chlorobenzene, 1h) intermediate->step2 product This compound step2->product Yield: 86%

Caption: Hemetsberger-Knittel Synthesis Workflow

Leimgruber-Batcho Synthesis: A Versatile Route

The Leimgruber-Batcho synthesis is a powerful method for constructing the indole nucleus from o-nitrotoluenes.[1] While a specific protocol for the target ethyl ester is not detailed in the available literature, a high-yield synthesis of the parent 4-benzyloxyindole has been described and can be adapted. This method is advantageous due to the availability of a wide range of substituted o-nitrotoluenes.

General Experimental Protocol (adapted for the target):

The synthesis begins with the formation of an enamine from 2-benzyloxy-6-nitrotoluene. A solution of 2-benzyloxy-6-nitrotoluene in DMF is treated with N,N-dimethylformamide dimethyl acetal and pyrrolidine, and the mixture is heated. The resulting enamine is then subjected to reductive cyclization using a reagent such as Raney nickel and hydrazine hydrate to afford 4-benzyloxyindole. To obtain the desired this compound, the resulting indole would need to undergo a subsequent C2-carboxylation and esterification, or the Leimgruber-Batcho synthesis could potentially be adapted to use a different starting material that already contains the ester functionality.

Logical Workflow (Hypothetical Adaptation):

Leimgruber_Batcho start 2-Benzyloxy-6-nitrotoluene step1 Enamine Formation with N,N-dimethylformamide dimethyl acetal and Pyrrolidine start->step1 intermediate Intermediate Enamine step1->intermediate step2 Reductive Cyclization (e.g., Raney Ni, Hydrazine) intermediate->step2 product1 4-Benzyloxyindole step2->product1 step3 C2-Carboxylation and Esterification product1->step3 product2 This compound step3->product2

Caption: Leimgruber-Batcho Synthesis Workflow

Reissert Synthesis: A Classic Approach

The Reissert indole synthesis is a well-established method that proceeds via the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[2] This method is particularly suitable for the synthesis of indole-2-carboxylic acids and their esters.

General Synthetic Strategy:

Logical Workflow:

Reissert start 2-Benzyloxy-6-nitrotoluene + Diethyl oxalate step1 Condensation (Potassium ethoxide) start->step1 intermediate Ethyl 2-(2-benzyloxy-6-nitrophenyl)-2-oxoacetate step1->intermediate step2 Reductive Cyclization (e.g., Zn/AcOH) intermediate->step2 product This compound step2->product

Caption: Reissert Synthesis Workflow

Fischer Indole Synthesis: A Widely Applicable Method

The Fischer indole synthesis is one of the most famous and versatile methods for preparing indoles. It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1]

General Synthetic Strategy:

To synthesize this compound via the Fischer synthesis, one would require 4-(benzyloxy)phenylhydrazine and ethyl pyruvate as the starting materials. The reaction is typically catalyzed by Brønsted or Lewis acids, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring. Despite the broad applicability of this method, a specific protocol with quantitative data for the synthesis of the title compound was not found in the reviewed literature. The availability and stability of the substituted phenylhydrazine would be a key consideration for this route.

Logical Workflow:

Fischer start 4-(Benzyloxy)phenylhydrazine + Ethyl pyruvate step1 Hydrazone Formation start->step1 intermediate Phenylhydrazone Intermediate step1->intermediate step2 [3,3]-Sigmatropic Rearrangement and Cyclization (Acid Catalyst) intermediate->step2 product This compound step2->product

Caption: Fischer Indole Synthesis Workflow

Conclusion

Based on the available literature, the Hemetsberger-Knittel synthesis provides the most well-documented and highest-yielding route to this compound. The Leimgruber-Batcho and Reissert syntheses represent viable alternatives, particularly given their flexibility in starting materials, although specific optimization would be required to achieve high yields for this specific target. The Fischer indole synthesis , while a cornerstone of indole chemistry, may present challenges related to the synthesis and handling of the required substituted hydrazine. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the need for further diversification of the indole core.

References

A Comparative Spectroscopic Analysis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate and Its Isomeric Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of ethyl 4-(benzyloxy)-1H-indole-2-carboxylate and its related isomers. This guide provides a comparative analysis of available spectroscopic data to facilitate the identification and characterization of these compounds.

This publication offers a comparative guide to the spectroscopic properties of this compound and its derivatives. Due to the limited availability of public domain spectroscopic data for the primary compound and some of its isomers, this guide focuses on a comparison with the unsubstituted parent compound, Ethyl 1H-indole-2-carboxylate, and the commercially available isomer, Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate. The provided data, summarized in clear tabular formats, alongside detailed experimental protocols, serves as a valuable reference for the synthesis and characterization of this class of indole derivatives.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for Ethyl 1H-indole-2-carboxylate and Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate. This data provides a baseline for understanding the influence of the benzyloxy substituent on the indole scaffold.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
Ethyl 1H-indole-2-carboxylate CDCl₃8.80 (br s, 1H, NH), 7.69 (d, J=8.0 Hz, 1H, H-4), 7.42 (d, J=8.4 Hz, 1H, H-7), 7.32 (t, J=7.6 Hz, 1H, H-6), 7.15 (t, J=7.4 Hz, 1H, H-5), 7.09 (s, 1H, H-3), 4.41 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.42 (t, J=7.1 Hz, 3H, OCH₂CH₃)
This compound N/ANo experimental data found in the public domain.
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate N/ANo detailed experimental data found in the public domain.

Table 2: Infrared (IR) Spectroscopic Data

CompoundTechniqueKey Absorptions (cm⁻¹)
Ethyl 1H-indole-2-carboxylate KBr Wafer3300 (N-H stretch), 1680 (C=O stretch, ester), 1525, 1450 (C=C stretch, aromatic)
This compound N/ANo experimental data found in the public domain.
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate [1]Gas Phase~3400 (N-H stretch), ~1720 (C=O stretch, ester), ~1620, ~1490, ~1450 (C=C stretch, aromatic), ~1250, ~1050 (C-O stretch)

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (Calculated)[M+H]⁺ (Observed)Key Fragmentation Ions (m/z)
Ethyl 1H-indole-2-carboxylate [2]ESI190.0817190.0863162, 144, 115
This compound N/A296.1287N/AN/A
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate N/A296.1287N/AN/A

Table 4: UV-Visible Spectroscopic Data

CompoundSolventλmax (nm)
Ethyl 1H-indole-2-carboxylate N/A~295, ~220
This compound N/ANo experimental data found in the public domain.
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate N/ANo experimental data found in the public domain.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer. For ¹H NMR, a typical spectral width of -2 to 12 ppm is used. For ¹³C NMR, a spectral width of 0 to 220 ppm is common.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode for the analysis of these compounds.

  • Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a series of standard solutions of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at known concentrations.

  • Data Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of 200-400 nm using a dual-beam spectrophotometer.

  • Blank Correction: Use the pure solvent as a blank to zero the absorbance before measuring the sample.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation & Characterization synthesis Synthesis of This compound and Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Verification ftir FTIR Spectroscopy purification->ftir Functional Group ID ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms Molecular Weight Confirmation uvvis UV-Vis Spectroscopy purification->uvvis Electronic Transitions structure Structural Elucidation (Connectivity, Functional Groups) nmr->structure ftir->structure ms->structure comparison Comparative Analysis uvvis->comparison structure->comparison purity Purity Assessment purity->comparison final_report final_report comparison->final_report Final Comparison Guide

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of ethyl 4-(benzyloxy)-1H-indole-2-carboxylate and its related analogs. While specific experimental data for the title compound remains limited in publicly available research, this document synthesizes findings on structurally similar indole-2-carboxylate derivatives to offer insights into their potential therapeutic applications, focusing on anticancer, antimicrobial, and enzyme inhibitory activities. The information is presented to aid in drug discovery and development efforts by highlighting key structure-activity relationships.

Anticancer Activity

Indole-2-carboxylate derivatives have emerged as a promising scaffold in the development of novel anticancer agents. The biological activity is significantly influenced by the nature and position of substituents on the indole ring and the ester group.

Table 1: Anticancer Activity of Indole-2-Carboxamide and Related Indole Derivatives

Compound/Analog TypeCancer Cell LineIC50 (µM)Reference
N-(4-(2-(2-(substituted)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6i)MCF-76.10 ± 0.4[1]
N-(4-(2-(2-(substituted)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6v)MCF-76.49 ± 0.3[1]
Indole-based 1,3,4-oxadiazole (2e)HCT1166.43 ± 0.72[2]
Indole-based 1,3,4-oxadiazole (2e)A5499.62 ± 1.14[2]
Indole-based 1,3,4-oxadiazole (2e)A3758.07 ± 1.36[2]
Indole-2-carboxamide (Va)-GI50: 26 nM - 86 nM[3]
Ethyl 4-[(4-methylbenzyl)oxy] benzoate complexEAC and MCF740.70% and 58.98% growth inhibition at 0.5 and 1.00 mg/kg[4]

*IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition. EAC: Ehrlich Ascites Carcinoma.

The data suggests that modifications at the 2-position of the indole ring, such as the formation of carboxamides and their derivatives, can lead to potent anticancer activity. For instance, thiazolyl-indole-2-carboxamide derivatives have demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7).[1] Furthermore, indole-based 1,3,4-oxadiazoles have shown promising activity against various cancer cell lines, including colorectal, lung, and melanoma.[2] The presence of a benzyloxy group, as seen in the ethyl 4-[(4-methylbenzyl)oxy] benzoate complex, has also been associated with notable anticancer effects.[4]

Enzyme Inhibitory Activity

The indole-2-carboxylate scaffold is a versatile pharmacophore for designing enzyme inhibitors targeting a range of proteins involved in disease progression.

Table 2: Enzyme Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

Compound/Analog TypeTarget EnzymeIC50 (µM)Reference
6-acetamido-indole-2-carboxylic acid (9o-1)IDO11.17[5]
6-acetamido-indole-2-carboxylic acid (9o-1)TDO1.55[5]
Indole-2-carboxylic acid derivative (17a)HIV-1 Integrase3.11[6]
N-substituted 3-(2-mercaptoethyl)-1H-indole-2-carboxylic acidsGCPIIPotent Inhibition[7]
Indole-2-carboxamide (Va)EGFR71 ± 06 nM[3]
Indole-2-carboxamide (Vg)VEGFR-21.60 nM[3]

IDO1: Indoleamine 2,3-dioxygenase 1; TDO: Tryptophan 2,3-dioxygenase; GCPII: Glutamate carboxypeptidase II; EGFR: Epidermal Growth Factor Receptor; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2.

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of enzymes like IDO1 and TDO, which are crucial targets in cancer immunotherapy.[5] The core structure is also effective against viral enzymes, as demonstrated by the inhibition of HIV-1 integrase.[6] Furthermore, indole-2-carboxamides have shown potent inhibitory activity against key kinases in cancer signaling pathways, such as EGFR and VEGFR-2.[3] The presence of a benzyloxy or phenoxy group has been found to be important for the inhibitory activity of small molecules against hemoglobin S gelation.[8]

Antimicrobial Activity

While specific data for this compound is not available, related indole derivatives have been evaluated for their antimicrobial properties.

Table 3: Antimicrobial Activity of Related Indole Derivatives

Compound/Analog TypeMicroorganismMIC (µg/mL)Reference
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesS. aureus, B. subtilisGood activity[9]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (4)S. aureus ATCC 6538125[10]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (4)B. subtilis ATCC 6683125[10]
2-(prop-2-ynyloxy)naphthalene-1,4-dione (2)S. mutans1.56[11]
2-(prop-2-ynyloxy)naphthalene-1,4-dione (2)A. naeslundii3.125[11]

MIC: Minimum Inhibitory Concentration.

The general class of indole derivatives has shown a broad spectrum of antimicrobial activity. For example, thieno[2,3-d]pyrimidine-6-carboxamides with a benzyl group have demonstrated good activity against Gram-positive bacteria.[9] Other complex heterocyclic compounds incorporating functionalities often associated with indole derivatives have also been reported to have moderate to potent antimicrobial effects.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key assays mentioned in this guide.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., indole derivatives) and a positive control (e.g., doxorubicin) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Molecular Pathways and Workflows

Understanding the mechanism of action of these compounds is critical. The following diagrams illustrate a potential signaling pathway targeted by anticancer indole derivatives and a general workflow for screening biological activity.

anticancer_pathway Indole Derivative Indole Derivative Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Indole Derivative->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) binds to and inhibits Inhibition Inhibition Activation Activation PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2)->PI3K/Akt Pathway activates RAS/MAPK Pathway RAS/MAPK Pathway Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2)->RAS/MAPK Pathway activates Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation promotes RAS/MAPK Pathway->Cell Proliferation promotes Apoptosis Apoptosis Inhibition->Cell Proliferation leads to Activation->Apoptosis leads to

Caption: Potential signaling pathway inhibited by anticancer indole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis of Analogs Synthesis of Analogs Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Synthesis of Analogs->Structural Analysis (NMR, MS) Purity Assessment (HPLC) Purity Assessment (HPLC) Structural Analysis (NMR, MS)->Purity Assessment (HPLC) Anticancer Screening (MTT Assay) Anticancer Screening (MTT Assay) Purity Assessment (HPLC)->Anticancer Screening (MTT Assay) Antimicrobial Screening (MIC Assay) Antimicrobial Screening (MIC Assay) Purity Assessment (HPLC)->Antimicrobial Screening (MIC Assay) Enzyme Inhibition Assays Enzyme Inhibition Assays Purity Assessment (HPLC)->Enzyme Inhibition Assays Data Collection (IC50, MIC) Data Collection (IC50, MIC) Anticancer Screening (MTT Assay)->Data Collection (IC50, MIC) Antimicrobial Screening (MIC Assay)->Data Collection (IC50, MIC) Enzyme Inhibition Assays->Data Collection (IC50, MIC) Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Data Collection (IC50, MIC)->Structure-Activity Relationship (SAR) Analysis Lead Compound Identification Lead Compound Identification Structure-Activity Relationship (SAR) Analysis->Lead Compound Identification

Caption: General workflow for the synthesis and biological evaluation of indole derivatives.

References

A Comparative Analysis of the Reactivity of Substituted Indole-2-Carboxylates in Synthetic and Biological Contexts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of the indole-2-carboxylate scaffold is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comparative study of the reactivity of differentially substituted indole-2-carboxylates, supported by experimental data and detailed protocols. We delve into the electronic and steric effects of substituents on the indole core, influencing both chemical transformations and biological interactions.

The indole-2-carboxylate framework is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. The reactivity of this heterocyclic system is finely tunable by the nature and position of substituents on the indole ring. These modifications can profoundly impact the outcomes of key synthetic reactions such as electrophilic and nucleophilic substitutions, as well as the molecule's affinity and efficacy towards biological targets.

Comparative Reactivity in Electrophilic Aromatic Substitution

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack, predominantly at the C3 position. The presence of an electron-withdrawing carboxylate group at the C2 position modulates this reactivity. Further substitution on the indole ring introduces additional electronic and steric factors that influence the rate and regioselectivity of electrophilic substitution reactions.

While comprehensive kinetic studies directly comparing a wide range of substituted indole-2-carboxylates are not extensively documented, the principles of substituent effects on aromatic systems provide a predictive framework. Electron-donating groups (EDGs) on the benzene ring (e.g., at C5 or C6) are expected to enhance the rate of electrophilic substitution, while electron-withdrawing groups (EWGs) will decrease it.

One quantitative measure of substituent effects on reaction rates is the Hammett equation. Studies on the coupling of aryldiazonium salts with various methyl-substituted indoles have provided rho (ρ) values, which quantify the sensitivity of the reaction to the electronic effects of substituents on the incoming electrophile. For instance, the ρ values for the coupling with indole, N-methylindole, 2-methylindole, and 3-methylindole were found to be +2.60, +2.54, +2.40, and +3.60, respectively.[1] A positive ρ value indicates that the reaction is favored by electron-withdrawing groups on the diazonium salt, which is consistent with a mechanism where the diazonium ion acts as the electrophile.

In the context of Friedel-Crafts reactions, the choice of catalyst and the nature of the substituents can influence the position of acylation. For ethyl indole-2-carboxylates, reaction with acetic acid in the presence of trifluoroacetic anhydride and phosphoric acid leads to acylation at the C3 position.[2] The yields of such reactions are expected to be higher for indole-2-carboxylates bearing electron-donating groups on the benzene moiety. For example, in the Friedel-Crafts alkylation of indoles with aldehydes, electron-withdrawing groups on the aldehyde generally lead to enhanced reaction rates and product yields compared to electron-donating substituents.[3]

Below is a qualitative comparison of the expected reactivity of substituted indole-2-carboxylates in electrophilic aromatic substitution, based on general principles and available data on related indole systems.

Substituent at C5/C6Substituent NatureExpected Reactivity towards Electrophiles
-OCH₃Electron-Donating (strong)High
-CH₃Electron-Donating (weak)Moderate-High
-HNeutralModerate
-ClElectron-Withdrawing (weak)Moderate-Low
-NO₂Electron-Withdrawing (strong)Low

Experimental Protocols

General Procedure for Friedel-Crafts Acylation at the C3 Position

This protocol is adapted from a procedure for the acetylation of ethyl indole-2-carboxylates.[2]

Materials:

  • Substituted ethyl indole-2-carboxylate

  • Acetic acid

  • Trifluoroacetic anhydride (TFAA)

  • Phosphoric acid or Polyphosphoric acid (PPA)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the substituted ethyl indole-2-carboxylate (1 equivalent) in the anhydrous solvent.

  • Add acetic acid (1.2 equivalents) to the solution.

  • Cool the mixture in an ice bath and slowly add trifluoroacetic anhydride (1.5 equivalents).

  • Add phosphoric acid or polyphosphoric acid (catalytic amount).

  • Allow the reaction to stir at room temperature for 5 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The following diagram illustrates the general workflow for a comparative study of electrophilic acylation.

G cluster_start Starting Materials cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Indole_H Indole-2-carboxylate (R=H) Acylation Friedel-Crafts Acylation (e.g., Ac₂O, AlCl₃) Indole_H->Acylation Indole_EDG Indole-2-carboxylate (R=EDG) Indole_EDG->Acylation Indole_EWG Indole-2-carboxylate (R=EWG) Indole_EWG->Acylation TLC_GC Reaction Monitoring (TLC, GC-MS) Acylation->TLC_GC Yield Yield Determination TLC_GC->Yield Kinetics Kinetic Analysis (where applicable) TLC_GC->Kinetics Comparison Comparative Reactivity Data Yield->Comparison Kinetics->Comparison

Workflow for Comparative Reactivity Study

Reactivity in the Context of Biological Signaling Pathways

Substituted indole-2-carboxylates are versatile scaffolds for developing ligands that modulate the activity of various enzymes and receptors. The substituents on the indole ring play a crucial role in determining the binding affinity and selectivity for these biological targets, effectively influencing cellular signaling pathways.

NMDA Receptor Antagonism

Certain substituted indole-2-carboxylates act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[4] These compounds typically function by competitively inhibiting the binding of the co-agonist glycine. The NMDA receptor is a ligand-gated ion channel, and its activation leads to an influx of Ca²⁺ ions, which triggers a cascade of downstream signaling events. By blocking the glycine binding site, indole-2-carboxylate antagonists prevent channel opening and the subsequent Ca²⁺ influx.

The following diagram depicts the signaling pathway of the NMDA receptor and the point of intervention by indole-2-carboxylate antagonists.

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Indole Indole-2-carboxylate Antagonist Indole->NMDAR Signaling Downstream Signaling (e.g., CaMKII, CREB activation, Synaptic Plasticity) Ca_influx->Signaling

NMDA Receptor Signaling and Antagonism
Cannabinoid Receptor (CB1) Modulation

Indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR) involved in various physiological processes.[5] Allosteric modulators bind to a site distinct from the orthosteric site for endogenous ligands and can either enhance or diminish the receptor's response. CB1 receptor activation typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinase pathways.

The diagram below illustrates the CB1 receptor signaling cascade and the influence of indole-2-carboxamide modulators.

G Endocannabinoid Endocannabinoid CB1R CB1 Receptor Endocannabinoid->CB1R G_protein Gαi/o Protein CB1R->G_protein Indole_Modulator Indole-2-carboxamide Allosteric Modulator Indole_Modulator->CB1R AC Adenylyl Cyclase G_protein->AC MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response MAPK->Cellular_Response

CB1 Receptor Signaling Modulation
Inhibition of HIV-1 Integrase

Indole-2-carboxylic acid derivatives have been developed as potent inhibitors of HIV-1 integrase, an essential enzyme for the replication of the human immunodeficiency virus.[6] HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome. Inhibitors based on the indole-2-carboxylate scaffold chelate the essential metal ions (Mg²⁺) in the enzyme's active site, thereby blocking its catalytic activity and preventing viral integration.

The mechanism of HIV-1 integrase and its inhibition is depicted in the following workflow.

G Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Processing 3'-Processing Integrase->Processing No_Integration Integration Blocked Integrase->No_Integration Strand_Transfer Strand Transfer Processing->Strand_Transfer Indole_Inhibitor Indole-2-carboxylate Inhibitor Indole_Inhibitor->Integrase Integration Viral DNA Integration Strand_Transfer->Integration Host_DNA Host DNA Host_DNA->Strand_Transfer

HIV-1 Integrase Inhibition Mechanism
Glutamate Carboxypeptidase II (GCPII) Inhibition

N-substituted 3-(2-mercaptoethyl)-1H-indole-2-carboxylic acids have been synthesized as inhibitors of glutamate carboxypeptidase II (GCPII), an enzyme that cleaves N-acetylaspartylglutamate (NAAG) to produce glutamate and N-acetylaspartate.[7] Elevated levels of glutamate are associated with excitotoxicity in various neurological disorders. By inhibiting GCPII, these indole derivatives reduce the production of excess glutamate, offering a potential therapeutic strategy.

The role of GCPII and its inhibition is outlined in the diagram below.

G NAAG N-Acetylaspartylglutamate (NAAG) GCPII Glutamate Carboxypeptidase II (GCPII) NAAG->GCPII Glutamate Glutamate GCPII->Glutamate NAA N-Acetylaspartate (NAA) GCPII->NAA Indole_Inhibitor Indole-2-carboxylate Inhibitor Indole_Inhibitor->GCPII Excitotoxicity Glutamate Excitotoxicity Glutamate->Excitotoxicity

GCPII Inhibition and Glutamate Regulation

References

Cross-Validation of Analytical Methods for Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of two common analytical methods for the quantification of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. As no direct cross-validation studies for this specific analyte are publicly available, this document presents a proposed validation protocol with expected performance data based on established methodologies for similar indole derivatives.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] This guide is intended to serve as a practical template for researchers to design and execute their own validation studies.

Introduction

This compound is an indole derivative with potential applications in medicinal chemistry and drug development.[16][17] Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and pharmacokinetic studies. Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are equivalent for a specific analytical purpose. This ensures the consistency and reliability of analytical data, which is a critical requirement in regulated environments.

This guide compares a highly specific and sensitive Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a more rapid and straightforward UV-Vis Spectrophotometric method. The objective is to provide a comprehensive overview of the experimental protocols and expected performance characteristics of each technique, thereby enabling researchers to select the most appropriate method for their specific needs.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation, identification, and quantification of small molecules. Its high resolution and sensitivity make it a preferred method for the analysis of pharmaceutical compounds.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., in a 70:30 v/v ratio) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

Workflow for RP-HPLC Method Validation

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters stock Prepare Stock Solution (1 mg/mL in Methanol) standards Prepare Working Standards (1-100 µg/mL in Mobile Phase) stock->standards sample Prepare Sample Solution (Dissolve and Filter) stock->sample inject Inject 10 µL into HPLC System standards->inject sample->inject chromatography Isocratic Elution (C18, Acetonitrile:Water, 1.0 mL/min) inject->chromatography detect UV Detection at 280 nm chromatography->detect specificity Specificity / Selectivity detect->specificity linearity Linearity & Range detect->linearity accuracy Accuracy detect->accuracy precision Precision (Repeatability & Intermediate Precision) detect->precision lod_loq LOD & LOQ detect->lod_loq robustness Robustness detect->robustness

Caption: Workflow for the RP-HPLC method validation of this compound.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet-visible range. The indole ring system of the target compound exhibits strong UV absorbance, making this technique a viable option for its quantification.

Experimental Protocol

1. Instrumentation:

  • UV-Vis spectrophotometer with a quartz cuvette (1 cm path length).

2. Method Parameters:

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200 to 400 nm. The expected λmax for indole derivatives is typically in the range of 270-290 nm. For this guide, a hypothetical λmax of 280 nm is used.

  • Blank: Methanol.

3. Standard and Sample Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 2 to 20 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range.

Workflow for UV-Vis Spectrophotometry Method Validation

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters stock Prepare Stock Solution (100 µg/mL in Methanol) standards Prepare Working Standards (2-20 µg/mL in Methanol) stock->standards sample Prepare Sample Solution stock->sample scan Determine λmax (e.g., 280 nm) standards->scan measure Measure Absorbance at λmax sample->measure scan->measure specificity Specificity measure->specificity linearity Linearity & Range measure->linearity accuracy Accuracy measure->accuracy precision Precision (Repeatability & Intermediate Precision) measure->precision lod_loq LOD & LOQ measure->lod_loq robustness Robustness measure->robustness

Caption: Workflow for the UV-Vis spectrophotometry method validation.

Comparative Performance Data

The following tables summarize the expected quantitative data from a hypothetical cross-validation study of the two methods.

Table 1: Linearity and Sensitivity
ParameterRP-HPLCUV-Vis Spectrophotometry
Linearity Range 1 - 100 µg/mL2 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.2 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL1.5 µg/mL
Table 2: Accuracy
Concentration SpikedRP-HPLC (% Recovery)UV-Vis Spectrophotometry (% Recovery)
80% 99.5%99.2%
100% 100.2%100.5%
120% 99.8%101.0%
Table 3: Precision
ParameterRP-HPLC (% RSD)UV-Vis Spectrophotometry (% RSD)
Repeatability (Intra-day) < 1.0%< 1.5%
Intermediate Precision (Inter-day) < 1.5%< 2.0%
Table 4: Robustness
Parameter VariedRP-HPLC (% RSD of Results)UV-Vis Spectrophotometry (% RSD of Results)
Mobile Phase Composition (±2%) < 2.0%N/A
Column Temperature (±2°C) < 1.5%N/A
Flow Rate (±0.1 mL/min) < 2.0%N/A
Wavelength (±2 nm) < 1.0%< 2.0%

Discussion and Conclusion

This guide outlines a framework for the cross-validation of RP-HPLC and UV-Vis spectrophotometric methods for the quantification of this compound.

The RP-HPLC method is expected to offer superior performance in terms of specificity, sensitivity (lower LOD/LOQ), and a wider linear range . The chromatographic separation ensures that the analyte is quantified without interference from potential impurities or degradation products, making it the method of choice for stability-indicating assays and analysis in complex matrices.

The UV-Vis spectrophotometry method , while less sensitive and specific, provides a simpler, faster, and more cost-effective alternative for routine analysis of pure samples. Its main limitation is the potential for interference from other UV-absorbing compounds in the sample matrix.

The choice between these two methods will depend on the specific application. For regulatory filings, stability studies, and the analysis of samples containing potential impurities, the validated RP-HPLC method is recommended. For routine, high-throughput screening of relatively pure samples, the UV-Vis spectrophotometric method can be a suitable and efficient option. It is imperative that any analytical method be thoroughly validated according to the principles outlined in this guide and relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure the generation of accurate and reliable data.

References

In vitro evaluation of novel compounds synthesized from Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in vitro comparison of novel compounds synthesized from Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate reveals promising candidates for further drug development. This guide provides a comprehensive overview of their antiproliferative, antimicrobial, and antioxidant activities, benchmarked against established alternatives, and supported by detailed experimental data and methodologies.

This publication delves into the biological evaluation of a new series of indole-2-carboxylate derivatives, synthesized from the starting material this compound. The synthesized compounds have been subjected to a battery of in vitro assays to determine their potential as therapeutic agents. This guide will objectively compare the performance of these novel compounds against relevant alternative agents, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Comparative Analysis of Biological Activities

The novel indole-2-carboxylate derivatives were evaluated for three primary biological activities: antiproliferative effects against various cancer cell lines, antimicrobial activity against pathogenic bacteria and fungi, and antioxidant potential. The results are benchmarked against standard drugs and previously reported indole derivatives to provide a clear comparative perspective.

Antiproliferative Activity

A panel of human cancer cell lines, including HepG2 (liver carcinoma), A549 (lung carcinoma), and MCF7 (breast adenocarcinoma), were utilized to assess the cytotoxic potential of the synthesized compounds. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.

Notably, two novel compounds, methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e) and methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (9l) , demonstrated significant antiproliferative activity, in some cases exceeding the potency of the reference drug, etoposide.[1][2] Further investigation into the mechanism of action revealed that these compounds induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent cleavage of poly(ADP-ribose) polymerase (PARP) in A549 cells.[1][2]

CompoundHepG2 IC50 (µM)A549 IC50 (µM)MCF7 IC50 (µM)Reference Drug (Etoposide) IC50 (µM)
6e 5.62 ± 0.713.78 ± 0.588.15 ± 1.0212.5 ± 1.5
9l 7.89 ± 0.956.43 ± 0.7710.21 ± 1.2312.5 ± 1.5
Indole-2-carboxamide (Va) -26 nM-Erlotinib (33 nM)
Substituted-N-benzyl-1H-indole-2-carbohydrazide (4e) -~2 µM~2 µMStaurosporine

Table 1: Comparative antiproliferative activity (IC50 values) of novel indole-2-carboxylate derivatives and other indole compounds against various cancer cell lines. Data for compounds 6e and 9l from a study on indole-2-carboxylate derivatives.[1][2] Data for Va and 4e are included for comparison from other studies on indole derivatives.[3][4]

Antimicrobial Activity

The synthesized compounds were screened for their ability to inhibit the growth of a range of pathogenic microorganisms, including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Candida tropicalis). The minimum inhibitory concentration (MIC) was determined for each compound.

Several of the novel indole-triazole conjugates exhibited good to moderate activity against Gram-negative bacteria, with MIC values around 250 µg/mL.[5] Notably, some compounds demonstrated potent antifungal activity, particularly against Candida tropicalis, with MIC values as low as 2 µg/mL.[5] For comparison, indole diketopiperazine alkaloids have also shown significant antibacterial activity, with MIC values in the range of 0.94–3.87 μM against both Gram-positive and Gram-negative bacteria.[6]

Compound/ClassS. aureus MICE. coli MICC. albicans MICC. tropicalis MIC
Indole-Triazole Conjugates (6a-u) -~250 µg/mL2 µg/mL (6f)2 µg/mL
Indole Diketopiperazines (3b, 3c) 0.94–3.87 µM0.94–3.87 µM--
Indole derivatives (Carbothioamide) 3.125-50 µg/mL3.125-50 µg/mL3.125-50 µg/mL-

Table 2: Comparative antimicrobial activity (MIC values) of novel indole derivatives against selected microbial strains. Data for indole-triazole conjugates from one study.[5] Data for indole diketopiperazines and carbothioamide derivatives are included for comparison from other studies.[6][7]

Antioxidant Activity

The antioxidant potential of the novel compounds was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The ability of the compounds to donate a hydrogen atom or an electron to neutralize the DPPH radical was quantified.

Several synthesized indole derivatives, particularly those with a pyrrolidinedithiocarbamate moiety, demonstrated significant radical scavenging activity.[8] The antioxidant capacity is influenced by the nature and position of substituents on the indole ring, with the presence of an unsubstituted indole nitrogen atom being crucial for activity.[8] For comparison, indole hydrazones have also shown good antioxidant activity in various assays, including DPPH, FRAP, and ORAC.[9]

Compound/ClassDPPH Radical Scavenging Activity (% inhibition)
Indole derivative with pyrrolidinedithiocarbamate High
Indole Hydrazones (11, 16, 17) High
C-3 substituted indole derivatives (11, 12) 31% and 38% respectively

Table 3: Comparative antioxidant activity of various indole derivatives.[8][9]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.

Antiproliferative MTT Assay
  • Cell Seeding: Cancer cells (HepG2, A549, MCF7) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and the reference drug (etoposide) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using a suitable software.

Antimicrobial Broth Microdilution Assay (MIC Determination)
  • Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculum was adjusted to a concentration of 1 x 10⁶ CFU/mL.

  • Compound Dilution: The test compounds were serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

DPPH Radical Scavenging Assay
  • Reaction Mixture: A solution of the test compound at various concentrations was mixed with a methanolic solution of DPPH (0.1 mM).

  • Incubation: The mixture was incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution was measured at 517 nm.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity was calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway for the antiproliferative activity of the novel compounds and the general experimental workflow.

antiproliferative_pathway Compound Novel Indole-2-Carboxylate Derivative ROS Increased ROS Generation Compound->ROS Induces PARP PARP ROS->PARP Leads to Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Apoptosis Apoptosis Cleaved_PARP->Apoptosis Induces

Caption: Proposed signaling pathway for apoptosis induction by novel indole-2-carboxylate derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis Start Ethyl 4-(benzyloxy)-1H- indole-2-carboxylate Synthesis Chemical Synthesis Start->Synthesis Novel_Compounds Novel Indole-2-Carboxylate Derivatives Synthesis->Novel_Compounds Antiproliferative Antiproliferative Assay (MTT) Novel_Compounds->Antiproliferative Antimicrobial Antimicrobial Assay (MIC) Novel_Compounds->Antimicrobial Antioxidant Antioxidant Assay (DPPH) Novel_Compounds->Antioxidant Data_Analysis IC50 / MIC / % Inhibition Calculation Antiproliferative->Data_Analysis Antimicrobial->Data_Analysis Antioxidant->Data_Analysis

Caption: General experimental workflow from synthesis to in vitro evaluation.

References

Benchmarking the synthesis of Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate against published methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted indole frameworks is a critical endeavor. This compound is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of two prominent methods for its synthesis: a modified Hemetsberger-Knittel reaction and the classical Fischer indole synthesis. The performance of each method is evaluated based on published experimental data, offering a clear benchmark for synthetic strategy selection.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes to this compound.

ParameterMethod 1: Modified Hemetsberger-Knittel SynthesisMethod 2: Fischer Indole Synthesis
Starting Materials 2-Formyl-3-benzyloxynitrobenzene, Ethyl azidoacetate4-(Benzyloxy)phenylhydrazine hydrochloride, Ethyl pyruvate
Key Reagents Sodium ethoxideAcid catalyst (e.g., H₂SO₄, PPA, or Lewis acids)
Reaction Temperature -13°C to -5°CTypically elevated temperatures (e.g., reflux)
Reaction Time 6 hoursVaries (typically several hours)
Reported Yield Not explicitly stated for the final product in the cited text, but a related bromo-derivative was synthesized in 95% yield from the vinyl azide intermediate[1]Generally moderate to good, but can be sensitive to substrates and conditions[2]

Experimental Protocols

Method 1: Modified Hemetsberger-Knittel Synthesis

This method utilizes a base-catalyzed condensation followed by cyclization to construct the indole ring. The procedure described is adapted from a published synthesis of this compound[1].

Step 1: Synthesis of this compound

  • Dissolve sodium (1.39 g, 60 mmol) in ethanol (50 mL) and cool the resulting solution to -13°C.

  • Prepare a mixture of 2-formyl-3-benzyloxynitrobenzene (3.20 g, 15 mmol) and ethyl azidoacetate (7.79 g, 60 mmol) in ethanol (30 mL).

  • Add the mixture from step 2 dropwise to the cold sodium ethoxide solution over 30 minutes, ensuring the temperature is maintained below -10°C with continuous stirring.

  • Stir the reaction mixture below -10°C for 3 hours.

  • Carefully warm the mixture to -5°C and continue stirring for an additional 3 hours.

  • Pour the reaction mixture into an ice-water mixture and extract with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the product.

Method 2: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions[3][4]. The following is a representative protocol for the synthesis of this compound based on established procedures for similar substrates.

Step 1: Synthesis of 4-(Benzyloxy)phenylhydrazine hydrochloride

A common precursor for this Fischer indole synthesis is 4-(benzyloxy)phenylhydrazine, which can be synthesized from 4-benzyloxyaniline[5][6].

  • To a stirred solution of 4-benzyloxyaniline hydrochloride (3.00 g, 12.5 mmol) in water (25 mL) at 0°C, add a solution of sodium nitrite (852 mg, 12.3 mmol) in water (6 mL) dropwise over 15 minutes.

  • Continue stirring at 0°C for 15 minutes after the addition is complete.

  • Slowly add a solution of tin(II) chloride (6.40 g, 33.1 mmol) in water (7.5 mL) to the reaction mixture.

  • Stir the mixture at 0°C for 1 hour.

  • Collect the resulting off-white precipitate by filtration, wash with water, and then triturate with diethyl ether to afford 4-(benzyloxy)phenylhydrazine hydrochloride in high yield (reported as 96%)[5].

Step 2: Fischer Indole Cyclization

  • Combine 4-(benzyloxy)phenylhydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1 to 1.2 equivalents) in a suitable solvent such as ethanol, acetic acid, or toluene[7][8].

  • Add an acid catalyst. Common choices include Brønsted acids like sulfuric acid or p-toluenesulfonic acid, or Lewis acids such as zinc chloride or boron trifluoride[4]. The choice of acid and solvent can significantly impact the reaction yield and regioselectivity[2].

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over a drying agent (e.g., sodium sulfate), and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two synthetic methods.

Hemetsberger_Knittel_Synthesis cluster_start Starting Materials cluster_reagents Reagents Aldehyde 2-Formyl-3-benzyloxy- nitrobenzene Reaction Condensation & Cyclization Aldehyde->Reaction Azidoacetate Ethyl Azidoacetate Azidoacetate->Reaction Base Sodium Ethoxide in Ethanol Base->Reaction Product Ethyl 4-(benzyloxy)-1H- indole-2-carboxylate Reaction->Product Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reagents Reagents Hydrazine 4-(Benzyloxy)phenyl- hydrazine HCl Reaction Condensation & Cyclization Hydrazine->Reaction Pyruvate Ethyl Pyruvate Pyruvate->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Product Ethyl 4-(benzyloxy)-1H- indole-2-carboxylate Reaction->Product

References

Safety Operating Guide

Navigating the Disposal of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate, a compound often used in the synthesis of complex organic molecules.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is imperative. Information from structurally similar compounds suggests that while it may not be classified as hazardous, its toxicological properties have not been thoroughly investigated. Therefore, it is prudent to treat this compound as potentially hazardous and handle it accordingly. [1][2]

Key Safety and Disposal Information

A comprehensive understanding of the compound's properties is the first step towards safe handling and disposal. Below is a summary of available data for this compound and related compounds.

PropertyDataSource
Chemical Formula C₁₈H₁₇NO₃Hoffman Fine Chemicals
Appearance White solidHoffman Fine Chemicals
Hazards The product contains no substances which at their given concentration are considered to be hazardous to health. However, all chemical products should be treated with the recognition of "having unknown hazards and toxicity".Thermo Fisher Scientific, Hoffman Fine Chemicals
Environmental Hazards Contains no substances known to be hazardous to the environment or that are not degradable in waste water treatment plants. Indole and its derivatives can be harmful or toxic to aquatic life.Thermo Fisher Scientific, Various SDS for Indole
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.Thermo Fisher Scientific, Fisher Scientific

Experimental Protocol for Disposal

The following protocol outlines the recommended steps for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., filter paper, pipette tips), in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical.

3. Labeling:

  • Clearly label the waste container with the full chemical name: "Waste this compound" and any known hazard symbols as per your institution's guidelines.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

5. Professional Disposal:

  • Arrange for the disposal of the chemical waste through a licensed and certified hazardous waste disposal company.

  • Provide the disposal company with all available safety information for the compound. Chemical incineration in a permitted facility is a potential disposal method for similar compounds.[2]

6. Documentation:

  • Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with your institution's and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have Ethyl 4-(benzyloxy)-1H- indole-2-carboxylate waste assess Assess Hazards (Consult SDS for similar compounds) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste into Labeled, Sealed Container ppe->segregate store Store in Designated Waste Accumulation Area segregate->store contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store->contact_vendor provide_info Provide Vendor with All Available Chemical Information contact_vendor->provide_info document Document Waste Disposal (Manifest, Records) provide_info->document end End: Proper Disposal Complete document->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environments.

References

Personal protective equipment for handling Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for handling Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of experimental work. Based on data from related compounds, this chemical may cause skin, eye, and respiratory irritation[1][2].

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are mandatory at all times to protect against splashes and dust[1][3]. A face shield should be worn in situations with a higher risk of splashing[3][4].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound[2][3][5].
Body Protection Laboratory CoatA full-length, buttoned lab coat is required to protect skin and clothing from potential contamination[1][3][5].
Respiratory Protection RespiratorAll handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles[1][3]. A NIOSH-approved respirator may be necessary for certain operations[3].
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required to prevent injury from spills or dropped objects[3][4].

Operational Plan: Handling and Storage

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

1. Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for structurally similar compounds.

  • Engineering Controls: Ensure all work with the solid form of the compound or when preparing solutions is conducted in a certified chemical fume hood to minimize inhalation risk[3].

  • Gather Materials: Have all necessary equipment and reagents ready before starting the experiment.

2. Handling:

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat to contain any dust.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing[3].

3. Storage:

  • Store the compound in a tightly sealed and clearly labeled container[3].

  • Based on storage recommendations for similar compounds, it is advisable to store it in a cool and dry place[2].

Disposal Plan

Proper disposal of this compound and any associated waste is critical to protect personnel and the environment.

  • Waste Collection: All waste materials, including empty containers, contaminated gloves, and disposable labware, should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of chemical waste through a licensed professional waste disposal service[2][6]. Do not pour any waste containing this compound down the drain[2][3].

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste[3].

Experimental Workflow

The following diagram illustrates the general workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep Preparation handling Handling storage Storage disposal Disposal review_sds Review Safety Info ppe Don PPE review_sds->ppe setup_hood Setup Fume Hood ppe->setup_hood weigh Weigh Compound setup_hood->weigh dissolve Prepare Solution weigh->dissolve store_compound Store Tightly Sealed dissolve->store_compound collect_waste Collect Waste dissolve->collect_waste dispose_waste Professional Disposal collect_waste->dispose_waste

Caption: Experimental Workflow for Safe Handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.